1-(2-Methoxy-5-methylphenyl)ethanol CAS number and chemical identifiers
The following technical guide provides an in-depth analysis of 1-(2-Methoxy-5-methylphenyl)ethanol , a specialized aromatic alcohol used as a fine chemical intermediate in organic synthesis and pharmaceutical development...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1-(2-Methoxy-5-methylphenyl)ethanol , a specialized aromatic alcohol used as a fine chemical intermediate in organic synthesis and pharmaceutical development.
Chemical Identity & Structural Analysis[1]
1-(2-Methoxy-5-methylphenyl)ethanol is a secondary benzylic alcohol characterized by a specific substitution pattern on the phenyl ring: a methoxy group at the ortho position and a methyl group at the meta position relative to the ethanol side chain. This steric and electronic arrangement influences its reactivity, making it a valuable building block for chiral auxiliaries and bioactive scaffolds.
The molecule features a chiral center at the benzylic position (C1 of the ethanol chain). The presence of the electron-donating methoxy group at the ortho position facilitates:
Benzylic Activation: The alcohol is prone to oxidation (to the ketone) or substitution (via SN1 pathways stabilized by the ortho-methoxy group).
Chelation Potential: The proximity of the methoxy oxygen to the hydroxyl group allows for bidentate coordination with metal catalysts, enhancing stereoselectivity in asymmetric transformations.
Steric Hindrance: The ortho-methoxy group introduces steric bulk, which can direct regioselectivity in subsequent electrophilic aromatic substitutions.
Synthesis & Production Protocols
The synthesis of 1-(2-Methoxy-5-methylphenyl)ethanol typically proceeds via a two-step sequence starting from commercially available 4-methylanisole (p-cresyl methyl ether). This pathway ensures high regioselectivity due to the directing effects of the methoxy group.
Step 1: Friedel-Crafts Acylation
Objective: Synthesis of the ketone precursor, 1-(2-Methoxy-5-methylphenyl)ethanone (CAS 20628-07-3).
Mechanism: The methoxy group is a stronger ortho/para director than the methyl group. Since the para position relative to the methoxy is blocked by the methyl group, acylation occurs exclusively at the ortho position.
Protocol:
Suspend anhydrous AlCl
(1.1 eq) in dry DCM at 0°C under inert atmosphere (N).
Add Acetyl Chloride (1.05 eq) dropwise, maintaining temperature <5°C.
Add 4-Methylanisole (1.0 eq) slowly. The solution will darken as the acylium ion complex forms.
Stir at room temperature for 3–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
Quench: Pour the reaction mixture over crushed ice/HCl to hydrolyze the aluminum complex.
Workup: Extract with DCM, wash with brine, dry over Na
SO, and concentrate. Purify via recrystallization or vacuum distillation.
Step 2: Carbonyl Reduction
Objective: Conversion of the ketone to the target secondary alcohol.[1]
Dissolve the ketone (from Step 1) in MeOH (0.5 M concentration).
Cool to 0°C. Add NaBH
(0.6 eq) portion-wise to control hydrogen evolution.
Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
Quench: Add saturated NH
Cl solution or dilute acetic acid.
Isolation: Evaporate MeOH, extract aqueous residue with Ethyl Acetate.
Purification: Silica gel chromatography (Gradient: 5%
20% EtOAc in Hexanes).
Visualization: Synthesis Pathway
The following diagram illustrates the chemical transformation from the precursor to the final chiral alcohol.
Caption: Step-wise synthesis from 4-methylanisole via Friedel-Crafts acylation and subsequent reduction.
Analytical Characterization[7]
To validate the identity and purity of the synthesized compound, the following spectral data should be obtained:
H NMR (400 MHz, CDCl):
7.15 (d, J=2.0 Hz, 1H, Ar-H6) – Meta coupling.
7.05 (dd, J=8.2, 2.0 Hz, 1H, Ar-H4).
6.78 (d, J=8.2 Hz, 1H, Ar-H3) – Ortho to methoxy.
5.10 (q, J=6.5 Hz, 1H, CH -OH) – Benzylic proton.
3.82 (s, 3H, O-CH).
2.30 (s, 3H, Ar-CH).
1.48 (d, J=6.5 Hz, 3H, CH-CH).
2.50 (br s, 1H, OH) – Exchangeable.
Mass Spectrometry (EI, 70 eV):
Molecular Ion (M
): m/z 166.
Base Peak: m/z 148 [M - H
O] or m/z 151 [M - CH].
Characteristic Fragment: m/z 133 (Loss of CH
and HO).
Applications
Chiral Auxiliary Synthesis: The enantiomerically pure form ((1R) or (1S)) serves as a chiral directing group in asymmetric synthesis, particularly for reactions requiring benzylic control.
Pharmaceutical Intermediate: Used in the development of phenethylamine derivatives and potential beta-adrenergic receptor modulators.
Fragrance Chemistry: Like many phenethyl alcohol derivatives, it possesses a mild floral-balsamic odor profile, making it a candidate for fragrance formulations requiring stability against oxidation.
Safety & Handling (GHS)
Signal Word:WARNING
Hazard Class
H-Code
Statement
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
STOT-SE
H335
May cause respiratory irritation.
Precautionary Measures:
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation to the ketone.
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61799990, 2-Hexoxy-1-(2-methoxy-5-methylphenyl)ethanol. Retrieved from [Link]
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1-(2-Methoxy-5-methylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the molecular structure, stereochemistry, synthesis, a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure, stereochemistry, synthesis, and analysis of 1-(2-methoxy-5-methylphenyl)ethanol. This chiral alcohol is a valuable building block in organic synthesis, and a thorough understanding of its properties is crucial for its effective application in research and drug development.
Introduction: Significance and Physicochemical Properties
1-(2-Methoxy-5-methylphenyl)ethanol, a substituted chiral aromatic alcohol, possesses a stereogenic center at the carbinol carbon, making it a key intermediate for the synthesis of enantiomerically pure compounds. Its structural features, including the methoxy and methyl substituents on the phenyl ring, influence its reactivity and interaction with biological systems. The stereochemistry of this alcohol is of paramount importance as different enantiomers can exhibit distinct pharmacological activities.
Table 1: Physicochemical Properties of 1-(2-Methoxy-5-methylphenyl)ethanol
(Predicted) Colorless to pale yellow liquid or low melting solid
N/A
Boiling Point
(Predicted) Higher than related structures due to hydrogen bonding
N/A
Solubility
Soluble in common organic solvents (e.g., methanol, ethanol, chloroform)
N/A
Molecular Structure and Stereochemistry
The core structure of 1-(2-methoxy-5-methylphenyl)ethanol consists of a benzene ring substituted with a methoxy group at position 2 and a methyl group at position 5. An ethanol group is attached to the ring at position 1. The carbon atom of the ethanol group bonded to the phenyl ring is a chiral center, as it is attached to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and the 2-methoxy-5-methylphenyl group.
This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-1-(2-methoxy-5-methylphenyl)ethanol and (S)-1-(2-methoxy-5-methylphenyl)ethanol.
Caption: Enantiomers of 1-(2-methoxy-5-methylphenyl)ethanol.
The absolute configuration (R or S) is determined by the Cahn-Ingold-Prelog priority rules. The different spatial arrangements of the enantiomers lead to distinct interactions with other chiral molecules, such as enzymes and receptors in biological systems, often resulting in different pharmacological and toxicological profiles.
Synthesis of 1-(2-Methoxy-5-methylphenyl)ethanol
The most common and effective method for synthesizing chiral alcohols like 1-(2-methoxy-5-methylphenyl)ethanol is the asymmetric reduction of the corresponding prochiral ketone, 2'-methoxy-5'-methylacetophenone. Several catalytic systems are available for this transformation, each with its own advantages in terms of enantioselectivity, yield, and substrate scope.
Asymmetric Hydrogenation with Chiral Ru-based Catalysts
Catalytic asymmetric hydrogenation using chiral ruthenium-diphosphine-diamine complexes is a highly efficient method for producing enantiomerically enriched alcohols. The Noyori-type catalysts are particularly effective for the reduction of aromatic ketones.
Caption: General workflow for asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation
Catalyst Preparation: In a glovebox or under an inert atmosphere, a chiral ruthenium catalyst precursor, such as a Ru-BINAP derivative, and a chiral diamine ligand are dissolved in an appropriate solvent (e.g., DMF or toluene).
Reaction Setup: The precursor ketone, 2'-methoxy-5'-methylacetophenone, is dissolved in a degassed solvent like 2-propanol in a pressure-rated reaction vessel.
Catalyst Introduction: The prepared chiral catalyst solution and a base (e.g., potassium tert-butoxide) are added to the reaction vessel.
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 1-100 atm). The reaction is stirred at a specific temperature until completion, monitored by techniques like TLC or GC.
Work-up and Purification: After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, extracted with an organic solvent, dried, and purified by column chromatography to yield the enantiomerically enriched alcohol.
The choice of the specific chiral ligands (diphosphine and diamine) determines the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-enantiomer.
Biocatalytic Reduction
Enzymatic reductions using ketoreductases (KREDs) offer a green and highly selective alternative for the synthesis of chiral alcohols. These enzymes, often found in microorganisms like yeast and bacteria, can reduce ketones with high enantioselectivity under mild reaction conditions.
Experimental Protocol: Biocatalytic Reduction
Enzyme and Cofactor Preparation: A suitable ketoreductase (commercially available or from a cell lysate) and a nicotinamide cofactor (NADH or NADPH) are prepared in a buffer solution. A cofactor regeneration system (e.g., using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase) is often employed to reduce the cost.
Reaction: The ketone substrate, 2'-methoxy-5'-methylacetophenone, is added to the buffered enzyme solution. The reaction is typically stirred at or near room temperature.
Monitoring and Work-up: The progress of the reduction is monitored by chiral GC or HPLC. Once the desired conversion is reached, the product is extracted with an organic solvent.
Purification: The extracted product is purified by column chromatography.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 1-(2-Methoxy-5-methylphenyl)ethanol
M⁺ at m/z 166, fragments at m/z 151 (M-CH₃), 133 (M-CH₃-H₂O), 121 (base peak)
Stereochemical Analysis: Chiral Chromatography
Determining the enantiomeric purity (enantiomeric excess, ee) of 1-(2-methoxy-5-methylphenyl)ethanol is crucial. This is typically achieved using chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a chiral stationary phase (CSP).
Caption: Workflow for chiral HPLC analysis.
Protocol: Chiral GC/HPLC Method Development
Column Selection: The choice of the chiral stationary phase is critical. For compounds like 1-(2-methoxy-5-methylphenyl)ethanol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) for HPLC or cyclodextrin-based columns for GC are often successful.[4]
Mobile/Carrier Gas Phase Selection:
HPLC: A normal-phase mobile system, such as a mixture of hexane and isopropanol, is a common starting point. The ratio of the solvents is adjusted to optimize the separation and retention times.
GC: Hydrogen or helium is used as the carrier gas.
Method Optimization: Parameters such as flow rate (for HPLC), temperature program (for GC), and the use of additives in the mobile phase are optimized to achieve baseline separation of the enantiomers.
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.
Conclusion
This guide has provided a detailed technical overview of 1-(2-methoxy-5-methylphenyl)ethanol, covering its molecular structure, stereochemistry, synthesis via asymmetric reduction, spectroscopic characterization, and stereochemical analysis. A thorough understanding and application of these principles are essential for the successful use of this chiral building block in research and development, particularly in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The provided protocols and data serve as a valuable resource for scientists and researchers in the field.
References
Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
Guaratini, T., & Lopes, J. N. C. (2018). Enantioselective reduction of methoxy- and bromo-acetophenones. ResearchGate. Retrieved from [Link]
University of La Rioja. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
PubChem. (n.d.). 2-Hexoxy-1-(2-methoxy-5-methylphenyl)ethanol. Retrieved from [Link]
Gawroński, J., & Głowacka, J. (2007). Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system. ResearchGate. Retrieved from [Link]
American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]
NIST. (n.d.). 1-(2-Methylphenyl)ethanol. Retrieved from [Link]
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
Google Patents. (n.d.). CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.
IRIS. (n.d.). Multiphase heterogeneous catalytic enantioselective hydrogenation of acetophenone over cinchona-modified Pt/C. Retrieved from [Link]
University of York. (n.d.). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic. Retrieved from [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Indian Academy of Sciences. (n.d.). Rapid Communication Improved procedure for the synthesis of methyl ethers from alcohols. Retrieved from [Link]
PubChem. (n.d.). 2-(2-Methoxy-5-methylphenyl)ethan-1-ol. Retrieved from [Link]
MDPI. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis of ethanol from aryl methyl ether/lignin, CO2 and H2. Chemical Science. Retrieved from [Link]
An In-Depth Technical Guide to Determining the Thermodynamic Solubility Profile of 1-(2-Methoxy-5-methylphenyl)ethanol
Abstract Thermodynamic solubility is a cornerstone physicochemical property in pharmaceutical sciences, profoundly influencing a drug candidate's journey from discovery to market. Low aqueous solubility is a primary cont...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Thermodynamic solubility is a cornerstone physicochemical property in pharmaceutical sciences, profoundly influencing a drug candidate's journey from discovery to market. Low aqueous solubility is a primary contributor to poor bioavailability and unpredictable in vitro results, making its accurate determination essential for lead optimization and formulation development.[1][2][3] This guide presents a comprehensive framework for determining the thermodynamic solubility profile of the compound 1-(2-Methoxy-5-methylphenyl)ethanol. We delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and outline the necessary steps for robust data analysis and interpretation.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the methodologies to ensure scientifically sound and reproducible results.
Introduction: The Imperative of Solubility in Drug Development
The success of an orally administered drug is fundamentally linked to its ability to dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation.[6] Consequently, solubility is a critical parameter evaluated at nearly every stage of the drug development pipeline.
Early Discovery: In high-throughput screening and initial bioassays, poor solubility can lead to erroneous results and the false dismissal of potentially potent compounds.[6] Kinetic solubility assays are often employed here for their speed and suitability for large numbers of compounds.[1][7]
Lead Optimization & Preclinical Development: As a compound progresses, a more rigorous understanding of its equilibrium or thermodynamic solubility becomes paramount.[1][3][7] This value represents the true saturation point of a compound in a given medium at equilibrium and is essential for developing viable formulations, predicting in vivo absorption, and ensuring the reliability of toxicology studies.[1][4]
Physicochemical Profile of 1-(2-Methoxy-5-methylphenyl)ethanol
While comprehensive experimental data for the specific target molecule is scarce, we can infer some properties from available data on closely related analogs. For instance, the related compound 2-(2-Methoxy-5-methylphenyl)ethan-1-ol has a computed XLogP3-AA of 1.8, suggesting moderate lipophilicity.[8] Such parameters are crucial as they influence the molecule's interaction with various solvents. A summary of known and predicted properties for analogous compounds is presented below.
Theoretical Framework: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two key types of solubility measurements:
Thermodynamic Solubility: This is the equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent under conditions of thermodynamic equilibrium. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate for an extended period (typically 24-72 hours).[1][7][10] This is the "gold standard" measurement for formulation and development purposes.[5][6]
Kinetic Solubility: This measurement is often used in early discovery and is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[1][7][10] The point at which precipitation occurs is the kinetic solubility. This method is faster but can overestimate true solubility because it can generate supersaturated solutions.[4]
This guide is exclusively focused on the determination of thermodynamic solubility, which provides the most accurate and relevant data for drug development decisions.
The Shake-Flask Method: A Gold-Standard Protocol
The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[4][5] It is recommended by regulatory bodies like the International Council for Harmonisation (ICH).[11][12][13] The core principle is to create a saturated solution in equilibrium with an excess of the solid drug substance.
Workflow Overview
The entire process, from preparation to final analysis, follows a logical and self-validating sequence.
Caption: Experimental workflow for the shake-flask solubility assay.
Thermostatic Orbital Shaker (set to 37 ± 1°C)[11][12]
Calibrated pH Meter
High-Performance Liquid Chromatography (HPLC) system with UV detector[14][15]
Centrifuge or Syringe Filters (0.22 µm PVDF)
Glass vials with screw caps
Step-by-Step Experimental Protocol
1. Preparation of Media:
Prepare aqueous buffers at a minimum of three pH values across the physiological range: 1.2, 4.5, and 6.8.[11][16]
Rationale: The pH of the gastrointestinal tract varies significantly.[6] Determining solubility across this range is an ICH requirement and is crucial for predicting absorption.[11]
2. Sample Preparation:
Add an excess amount of 1-(2-Methoxy-5-methylphenyl)ethanol to a series of glass vials. An amount sufficient to be visible as a solid suspension after shaking is required.
Expert Insight: While "excess" is qualitative, avoid adding so much solid that it significantly alters the properties or volume of the medium.[4]
Add a precise volume of each pH buffer to the vials. Perform each pH condition in triplicate to ensure reproducibility.[11][12]
3. Equilibration:
Secure the vials in a thermostatic orbital shaker set to 37°C.
Shake the samples for a predetermined period, typically 24 to 48 hours. The duration should be justified and sufficient to reach equilibrium.[7][17]
Self-Validation: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). If the measured concentration does not change significantly between these points, equilibrium is assumed.
4. Post-Equilibration pH Measurement:
After equilibration, measure and record the final pH of the suspension in each vial.[4][11]
Rationale: The drug substance itself can alter the pH of the buffer. Verifying the final pH is critical for accurate data interpretation. A deviation of ±0.1 pH units is generally acceptable.[17]
5. Phase Separation:
Carefully remove an aliquot from each vial, ensuring no solid material is disturbed.
Separate the saturated supernatant from the undissolved solid. This can be achieved by:
Centrifugation: Spin the vials at high speed and draw the supernatant.
Filtration: Use a syringe with a chemically compatible filter (e.g., 0.22 µm PVDF) to draw the solution.[18]
Trustworthiness: This step is critical. Failure to completely remove solid particles will lead to a gross overestimation of solubility.
6. Quantification by HPLC:
Prepare a calibration curve using standard solutions of 1-(2-Methoxy-5-methylphenyl)ethanol of known concentrations.
Dilute the filtered supernatant samples with a suitable mobile phase to fall within the linear range of the calibration curve.
Inject the standards and diluted samples into the HPLC system.[19]
Rationale: HPLC is the preferred analytical method as it separates the analyte from any potential impurities or degradants, ensuring accurate quantification.[14]
Data Analysis and Presentation
Calculation
The concentration of the analyte in the saturated solution is determined by comparing its peak area from the HPLC chromatogram to the calibration curve.[15] The final solubility value is then calculated by accounting for the dilution factor used.
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
Data Presentation
Results should be clearly summarized in a table, reporting the mean solubility and standard deviation for each condition.
pH of Medium (Initial)
Final pH (Post-Equilibration)
Mean Solubility (µg/mL)
Standard Deviation
Solubility (µM)
1.2
1.21
[Data]
[Data]
[Data]
4.5
4.52
[Data]
[Data]
[Data]
6.8
6.79
[Data]
[Data]
[Data]
pH-Solubility Relationship
For ionizable compounds, the relationship between pH, pKa, and solubility is critical. The Henderson-Hasselbalch equation governs this relationship. Although 1-(2-Methoxy-5-methylphenyl)ethanol is a very weak acid, visualizing the expected profile is still instructive.
Caption: A typical pH-solubility profile for a weakly acidic compound.
Conclusion
Determining the thermodynamic solubility profile is a non-negotiable step in the rigorous characterization of a potential drug candidate. The shake-flask method, when executed with meticulous attention to detail, provides the most reliable and definitive data to guide formulation strategies and predict in vivo performance.[4][5] By following the robust protocol outlined in this guide—encompassing careful preparation, justified equilibration times, and precise HPLC analysis—researchers can generate a high-integrity solubility profile for 1-(2-Methoxy-5-methylphenyl)ethanol. This data will be instrumental in making informed decisions throughout its development lifecycle, ultimately increasing the probability of creating a safe and effective therapeutic.
References
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Comprehensive Medicinal Chemistry III. [Link]
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA. [Link]
How to measure solubility for drugs in oils/emulsions? ResearchGate. [Link]
A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed. [Link]
Thermodynamic Approaches to the Challenges of Solubility in Drug Discovery and Development. ACS Publications. [Link]
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]
A thermodynamic exploration into pharmaceutical drug solubility. ResearchGate. [Link]
ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI. [Link]
Guide to HPLC Testing: Ensuring Reliable Analytical Results. Phenomenex. [Link]
A Comprehensive Technical Guide to the Synthesis, Characterization, and Application of 1-(2-Methoxy-5-methylphenyl)ethanol Derivatives
Executive Summary The 1-(2-methoxy-5-methylphenyl)ethanol scaffold represents a privileged structural motif in medicinal chemistry and materials science. Its inherent chirality and the electronic properties conferred by...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1-(2-methoxy-5-methylphenyl)ethanol scaffold represents a privileged structural motif in medicinal chemistry and materials science. Its inherent chirality and the electronic properties conferred by the methoxy and methyl-substituted phenyl ring make it a valuable starting point for the development of novel therapeutic agents and functional materials. This guide provides an in-depth exploration of this chemical class, intended for researchers, chemists, and drug development professionals. We will detail robust synthetic strategies, including asymmetric methods for controlling stereochemistry, comprehensive analytical techniques for structural elucidation, and a review of the known and potential biological activities of its derivatives. The causality behind experimental choices is emphasized throughout, providing not just protocols, but a framework for rational design and problem-solving in the laboratory.
The 1-(2-Methoxy-5-methylphenyl)ethanol Scaffold: A Privileged Core
Introduction to the Chemical Moiety
The core structure, 1-(2-methoxy-5-methylphenyl)ethanol, is a secondary benzylic alcohol. The arrangement of its functional groups—a hydroxyl group on a chiral center, an ortho-methoxy group, and a meta-methyl group relative to the ethanol substituent—creates a unique electronic and steric environment. The methoxy group can act as a hydrogen bond acceptor and influences the electron density of the aromatic ring, while the chiral alcohol is a key site for hydrogen bonding and a handle for further derivatization. These features are frequently found in molecules exhibiting significant biological activity, making this scaffold an attractive target for chemical synthesis and derivatization.
Physicochemical Properties
The properties of the parent molecule and its simple derivatives are foundational to understanding their behavior in chemical and biological systems.
Rationale: The data clearly illustrates how simple derivatization (in this case, etherification of the primary alcohol) significantly increases lipophilicity (XLogP3-AA) and molecular weight, which are critical parameters influencing a molecule's pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion).
Rationale for Derivatization in Drug Discovery
Derivatizing a core scaffold is a cornerstone of modern drug discovery. For the 1-(2-methoxy-5-methylphenyl)ethanol core, derivatization serves several key purposes:
Modulation of Potency and Selectivity: Small structural changes can drastically alter a molecule's affinity and selectivity for a biological target.
Optimization of ADME Properties: Adjusting lipophilicity and polarity can improve a compound's solubility, membrane permeability, and metabolic stability.
Exploration of Structure-Activity Relationships (SAR): Systematically creating a library of derivatives allows researchers to understand which parts of the molecule are essential for its biological effect.
Intellectual Property: Novel derivatives can be patented, providing commercial protection for new discoveries.
Synthetic Strategies and Methodologies
The synthesis of these derivatives requires a logical, multi-step approach that secures the core scaffold and allows for controlled modification. The control of stereochemistry at the carbinol center is of paramount importance, as enantiomers of a drug can have vastly different biological effects.[4]
Retrosynthetic Analysis
A logical approach to synthesizing the target derivatives begins with a retrosynthetic analysis, which deconstructs the molecule into simpler, commercially available starting materials.
Caption: Retrosynthetic pathway for derivatives.
Synthesis of the Ketone Precursor: 1-(2-Methoxy-5-methylphenyl)ethan-1-one
The most direct route to the key ketone intermediate is through the Friedel-Crafts acylation of an appropriate substituted benzene. This electrophilic aromatic substitution reaction is a robust and scalable method in organic synthesis.[5]
Protocol: Friedel-Crafts Acylation
System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM).
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add 1-methoxy-4-methylbenzene (1.0 equivalent) to the flask.
Acylation: Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality: This slow addition prevents a runaway exothermic reaction and minimizes side-product formation.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker of crushed ice and concentrated HCl. Causality: This hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers.
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Asymmetric Reduction to the Chiral Alcohol Core
Creating a single enantiomer of the alcohol is critical for developing stereospecific drugs. Catalytic asymmetric reduction of the prochiral ketone is the most efficient method to achieve this.[6]
Protocol: Catalytic Asymmetric Reduction
This protocol is adapted from general procedures for the asymmetric reduction of acetophenones using borane and a chiral catalyst.[6]
Catalyst Preparation: In a flame-dried flask under an argon atmosphere, dissolve the chiral catalyst (e.g., a CBS catalyst or a chiral oxazaborolidine complex, 5-10 mol%) in anhydrous tetrahydrofuran (THF).
Borane Addition: Add borane-dimethyl sulfide complex (BH₃-SMe₂, 1.0-1.5 equivalents) to the catalyst solution and stir at room temperature for 10-15 minutes to allow for complex formation.
Ketone Addition: Cool the solution to the optimal temperature (often between -20 °C and 0 °C) and add a solution of the ketone precursor, 1-(2-methoxy-5-methylphenyl)ethan-1-one (1.0 equivalent), in THF dropwise. Causality: The pre-formed chiral complex coordinates with the ketone in a sterically defined manner, forcing the hydride delivery from the borane to occur selectively to one face of the carbonyl, yielding an excess of one enantiomer.
Reaction & Quenching: Stir the reaction for several hours until completion (monitored by TLC). Quench the reaction by the slow addition of methanol, which safely reacts with excess borane.
Workup and Purification: Remove the solvents in vacuo. Add dilute acid (e.g., 1M HCl) and extract the product with ether (3x). Wash the combined organic layers with saturated sodium bicarbonate solution, dry over MgSO₄, and concentrate. The enantiomeric excess (ee) can be determined by chiral HPLC analysis, and the product can be purified by column chromatography.
Caption: Workflow for catalytic asymmetric reduction.
Analytical Characterization and Structural Elucidation
Unambiguous confirmation of the structure and purity of synthesized compounds is non-negotiable. A combination of spectroscopic methods provides a complete picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise structure of an organic molecule.
¹H NMR: Expected Signals for the Core Scaffold
Chemical Shift (ppm)
Multiplicity
~ 7.0 - 7.2
Multiplet
~ 4.8 - 5.0
Quartet
~ 3.8
Singlet
~ 2.5
Singlet
~ 2.3
Singlet
~ 1.4 - 1.5
Doublet
¹³C NMR: Expected Signals for the Core Scaffold
Chemical Shift (ppm)
Assignment
~ 155
Ar-C attached to OCH₃
~ 120 - 140
Other aromatic carbons
~ 65-70
Methine carbon (-CH(OH)-)
~ 55
Methoxy carbon (-OCH₃)
~ 20-25
Methyl carbon (-CH(OH)CH₃)
~ 20
Methyl carbon (Ar-CH₃)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Major Fragment Ions (Electron Ionization)
m/z Value
Identity
166
[M]⁺
151
[M - CH₃]⁺
148
[M - H₂O]⁺
133
[M - H₂O - CH₃]⁺
121
[M - CH₃ - OCH₂]⁺
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
The true value of these derivatives lies in their potential to modulate biological systems. The methoxyphenyl moiety is a well-established pharmacophore with diverse activities.
Antioxidant and Anti-inflammatory Activity
The 2-methoxyphenol substructure is known to be an effective scavenger of free radicals.[7] This antioxidant capacity is often linked to anti-inflammatory effects. A key mechanism of inflammation involves the cyclooxygenase (COX) enzymes. Many 2-methoxyphenols have been shown to be inhibitors of COX-2, an enzyme upregulated during inflammation.[7]
Caption: Simplified COX-2 inflammatory pathway.
Enzyme Inhibition and Other Applications
Derivatives containing the methoxyphenyl moiety have demonstrated a wide range of enzyme inhibitory activities, suggesting their potential in treating various diseases:[8]
Cholinesterase Inhibition: Potential for Alzheimer's disease therapy by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8]
α-Glycosidase Inhibition: Potential for type 2 diabetes management.[8]
Aldose Reductase Inhibition: Potential for preventing diabetic complications.[8]
Antiproliferative Activity: Certain N-benzimidazole derivatives with methoxy-substitutions have shown selective activity against cancer cell lines like MCF-7.[9]
Structure-Activity Relationship (SAR) Insights
Based on the core scaffold, a rational exploration of SAR can be visualized. Modifications at key positions are expected to influence biological activity.
Caption: Key sites for derivatization and SAR studies.
R1 (Hydroxyl Group): This is the primary site for derivatization. Converting it to an ester or ether can fine-tune solubility and lipophilicity, potentially improving cell permeability or altering interactions with a target protein's binding pocket.
R2 (Aromatic Ring): Adding substituents like halogens or nitro groups to the open positions on the phenyl ring can profoundly alter the electronic properties and provide new interaction points (e.g., halogen bonding).
R3 (Ethanol Methyl Group): Replacing this methyl with larger alkyl groups can probe the steric limits of a binding site.
Conclusion and Future Directions
The 1-(2-methoxy-5-methylphenyl)ethanol framework is a versatile and promising platform for the development of new chemical entities. Its straightforward synthesis, coupled with the rich potential for derivatization and a history of biological relevance for the methoxyphenyl moiety, makes it an area ripe for further investigation. Future research should focus on the synthesis of diverse libraries based on this core, followed by high-throughput screening against a range of biological targets, including kinases, proteases, and GPCRs. A deeper investigation into the mechanisms of action for the most potent derivatives, supported by computational docking and in vivo studies, will be essential to translate these chemical scaffolds into next-generation therapeutics.
SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA - Semantic Scholar. [Link]
Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - MDPI. [Link]
1-(2-Methoxy-5-methylphenyl)ethanol: Technical Characterization & Handling Guide
This guide provides an in-depth technical analysis of 1-(2-Methoxy-5-methylphenyl)ethanol, a specific benzylic alcohol intermediate used in organic synthesis and pharmaceutical development. The following sections detail...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 1-(2-Methoxy-5-methylphenyl)ethanol, a specific benzylic alcohol intermediate used in organic synthesis and pharmaceutical development. The following sections detail its physical properties, synthesis logic, and handling protocols.
Executive Technical Summary
1-(2-Methoxy-5-methylphenyl)ethanol (CAS: 33875-89-7) is a secondary benzylic alcohol characterized by a phenyl ring substituted with a methoxy group at the ortho position and a methyl group at the meta position relative to the ethanol chain. It serves as a chiral building block in the synthesis of bioactive molecules. Due to the steric hindrance provided by the ortho-methoxy group, this compound exhibits specific physical behaviors distinct from its para-isomers.
Physical Properties Matrix
The following data synthesizes available experimental values from homologues and high-confidence predictive models (ACD/Labs, EPISuite).
Critical Note on Boiling Point: Experimental data for the exact isomer is rare in open literature. The boiling point of the closest homologue, 1-(2-Methoxyphenyl)ethanol , is experimentally verified at 133–135 °C @ 10 mmHg . The addition of the 5-methyl group typically elevates the boiling point by 5–10 °C under vacuum. Therefore, vacuum distillation at 140 °C / 10 mmHg is the recommended starting point for purification.
Synthesis & Experimental Protocol
The most reliable route to high-purity 1-(2-Methoxy-5-methylphenyl)ethanol is the reduction of its ketone precursor, 2'-Methoxy-5'-methylacetophenone (CAS 20628-07-3).
Reaction Mechanism & Workflow
The reduction is typically performed using Sodium Borohydride (
) in Methanol. This method is preferred for its chemoselectivity, avoiding the reduction of the aromatic ring.
Figure 1: Chemoselective reduction pathway for the synthesis of the target alcohol.
Step-by-Step Protocol
Dissolution: Dissolve 10.0 g (60.9 mmol) of 2'-Methoxy-5'-methylacetophenone in 100 mL of anhydrous Methanol.
Cooling: Cool the solution to 0 °C using an ice bath to minimize side reactions.
Reduction: Add Sodium Borohydride (1.15 eq, 2.65 g) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).
Quenching: Carefully quench with Saturated
solution or 1N HCl until pH ~7.
Extraction: Evaporate excess methanol. Extract the aqueous residue with Dichloromethane (
mL).
Purification: Dry organic layer over
. Concentrate in vacuo.
If oil: Perform bulb-to-bulb distillation (Kugelrohr) at 140–150 °C / 10 mmHg .
Comprehensive Spectroscopic Characterization of 1-(2-Methoxy-5-methylphenyl)ethanol
Executive Summary & Compound Identity This technical guide provides a rigorous spectroscopic profile for 1-(2-Methoxy-5-methylphenyl)ethanol (CAS: 33875-89-7).[1] Designed for analytical chemists and synthetic researcher...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Identity
This technical guide provides a rigorous spectroscopic profile for 1-(2-Methoxy-5-methylphenyl)ethanol (CAS: 33875-89-7).[1] Designed for analytical chemists and synthetic researchers, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures necessary for structural validation.[1]
The compound is a secondary benzylic alcohol, typically synthesized via the reduction of 2'-methoxy-5'-methylacetophenone .[1] Its characterization relies on distinguishing the 1,2,5-trisubstituted aromatic pattern and the transformation of the acetyl group into a hydroxyethyl moiety.[1]
Property
Data
IUPAC Name
1-(2-Methoxy-5-methylphenyl)ethanol
CAS Number
33875-89-7
Molecular Formula
C₁₀H₁₄O₂
Molecular Weight
166.22 g/mol
Monoisotopic Mass
166.0994 Da
Physical State
Viscous oil or low-melting solid (racemic mixture)
Synthesis & Structural Context
Understanding the precursor is critical for interpreting the spectra, particularly for identifying unreacted starting material.[1]
Key Spectroscopic Change: Disappearance of the ketone carbonyl stretch (~1675 cm⁻¹) and appearance of the hydroxyl stretch (~3400 cm⁻¹).[1] In NMR, the acetyl methyl singlet (~2.60 ppm) converts to a doublet (~1.48 ppm).[1]
Characterization Workflow
Figure 1: Logical workflow for the isolation and structural confirmation of the target alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data represents the anticipated high-resolution NMR data in CDCl₃, derived from structure-activity relationships of the precursor ketone and analogous 2-methoxy-5-methyl systems (e.g., Creosol derivatives).
¹H NMR Data (400 MHz, CDCl₃)
The aromatic region displays a characteristic 1,2,5-substitution pattern .[1] The coupling constants (
) are critical for distinguishing the protons.
Position
Shift (, ppm)
Mult.
(Hz)
Assignment Logic
Ar-H6
7.15 – 7.22
d
~2.0
Ortho to alkyl side chain. Shifts upfield from ~7.52 ppm in the ketone precursor due to loss of carbonyl anisotropy.[1] Shows meta-coupling to H4.
Ar-H4
7.02 – 7.08
dd
8.2, 2.0
Para to alkyl side chain. Coupled ortho to H3 and meta to H6.[1]
Ar-H3
6.78 – 6.85
d
8.2
Ortho to Methoxy. Shielded by the electron-donating OMe group.[1] Strong ortho coupling to H4.[1]
CH-OH
5.05 – 5.15
q
6.4
Benzylic Methine. Characteristic quartet due to coupling with the adjacent methyl group.[1]
O-CH₃
3.82 – 3.86
s
-
Methoxy Group. Strong singlet, typical for aryl methyl ethers.[1]
Ar-CH₃
2.28 – 2.32
s
-
Aromatic Methyl. Position 5.[1] Chemical shift is consistent with toluene derivatives.[1]
OH
2.00 – 2.60
br s
-
Hydroxyl. Shift varies with concentration and temperature.[1] Exchangeable with D₂O.
CH₃ (Ethyl)
1.45 – 1.50
d
6.4
Terminal Methyl. Doublet due to coupling with the benzylic methine.[1]
Strong bands for Alkyl-O-Aryl (ether) and C-O (alcohol).[1]
Out-of-Plane Bending
800 – 820
Indicative of 1,2,5-trisubstituted benzene (2 adjacent H, 1 isolated H).[1]
Experimental Protocols
Sample Preparation for NMR
Solvent: Use CDCl₃ (Chloroform-d, 99.8% D) with 0.03% TMS as an internal standard.[1]
Concentration: Dissolve 5–10 mg of the sample in 0.6 mL of solvent.
Filtration: If the solution is cloudy (presence of inorganic salts from the reduction workup), filter through a small plug of cotton or glass wool into the NMR tube.[1]
Common impurities from the synthesis (reduction of 2'-methoxy-5'-methylacetophenone) include:
Unreacted Ketone: Look for a singlet at ~2.60 ppm (acetyl methyl) and ~7.52 ppm (deshielded Ar-H6).[1]
Over-reduction (Ethyl derivative): If hydrogenolysis occurs (rare with NaBH₄, possible with Pd/C), look for a triplet at ~1.2 ppm and quartet at ~2.6 ppm (ethyl group).[1]
Solvent Residuals: Ethanol (triplet ~1.25, quartet ~3.72 in CDCl₃) or Ethyl Acetate (singlet ~2.05, quartet ~4.12, triplet ~1.26).[1]
References
PubChem Compound Summary. 2-(2-Methoxy-5-methylphenyl)ethanol (CID 23039934).[1] National Center for Biotechnology Information.[1] [Link][1]
NIST Chemistry WebBook. 1-(2-Methylphenyl)ethanol (Analogous Spectra). National Institute of Standards and Technology.[4] [Link][1]
SDBS. Spectral Database for Organic Compounds (SDBS).[1][5] National Institute of Advanced Industrial Science and Technology (AIST). (General reference for Creosol derivatives). [Link][1]
Application Note: Enantioselective Synthesis Protocols for 1-(2-Methoxy-5-methylphenyl)ethanol
Executive Summary & Strategic Analysis The synthesis of 1-(2-Methoxy-5-methylphenyl)ethanol (CAS: 33875-89-7) presents a classic yet nuanced challenge in asymmetric catalysis.[1] The substrate features an ortho-methoxy g...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The synthesis of 1-(2-Methoxy-5-methylphenyl)ethanol (CAS: 33875-89-7) presents a classic yet nuanced challenge in asymmetric catalysis.[1] The substrate features an ortho-methoxy group, which imposes steric constraints and potential coordinating ability that can disrupt standard catalytic cycles.[1]
This Application Note outlines two validated, orthogonal protocols to access the (
)- or ()-enantiomer with high enantiomeric excess ():
Biocatalytic Reduction (Primary Recommendation): Utilizes engineered Ketoreductases (KREDs) for maximum stereocontrol under mild aqueous conditions.
Asymmetric Transfer Hydrogenation (ATH): A robust chemical route using Ru-TsDPEN catalysts, ideal for labs lacking biocatalysis infrastructure.[1]
Structural Challenges[2]
Steric Bulk: The ortho-methoxy substituent creates a twisted conformation between the phenyl ring and the carbonyl group, increasing the energy barrier for hydride attack.
Electronic Effects: The electron-donating methoxy group deactivates the carbonyl carbon toward nucleophilic hydride attack compared to unsubstituted acetophenones.
Rationale: Biocatalysis is the superior choice for ortho-substituted acetophenones.[1] Enzymes, unlike small-molecule catalysts, possess a flexible active site that can accommodate the steric bulk of the 2-methoxy group while enforcing strict facial selectivity.[1]
Mechanism of Action
The reaction utilizes a Ketoreductase (KRED) dependent on the cofactor NADPH. The enzyme coordinates the ketone in a specific orientation, delivering a hydride from NADPH to the re- or si-face of the carbonyl. A coupled Glucose Dehydrogenase (GDH) system regenerates NADPH.
Figure 1: Coupled enzymatic cycle showing the reduction of the ketone and the simultaneous regeneration of the NADPH cofactor.
Protocol B: Asymmetric Transfer Hydrogenation (Chemical Route)
Rationale: For laboratories where enzymes are inaccessible, Noyori-type Asymmetric Transfer Hydrogenation (ATH) is the industry standard. The use of a "tethered" Ru-catalyst or the classic Ru-TsDPEN system allows for high selectivity even with the ortho-methoxy interference.[1]
Mechanism of Action
The reaction proceeds via a metal-ligand bifunctional mechanism. The Ruthenium center binds the hydride, while the amine proton of the TsDPEN ligand coordinates the ketone oxygen via hydrogen bonding. This "lock-and-key" transition state ensures hydride delivery to only one face of the ketone.[1]
Figure 2: The catalytic cycle of Ru-TsDPEN mediated transfer hydrogenation.
Catalyst Preparation: In a Schlenk flask under Argon, dissolve [RuCl₂(p-cymene)]₂ (0.25 mol%) and (R,R)-TsDPEN (0.5 mol%) in dry DCM. Add TEA (2 eq relative to Ru) and stir for 30 mins to generate the purple active catalyst.
Reaction Set-up:
Add the ketone substrate (1.0 eq) to the catalyst solution.
Cool the mixture to 0°C (low temperature enhances stereoselectivity for ortho-substituted substrates).
Hydrogenation:
Slowly add the HCOOH/TEA mixture (3.0 eq) via syringe.
Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
Critical Checkpoint: The reaction generates CO₂ gas; ensure the vessel is vented through a bubbler or has adequate headspace.
Quench & Purification:
Dilute with water (20 mL) and extract with DCM.
Wash organic layer with sat. NaHCO₃ (to remove residual formic acid) and brine.
Concentrate and purify via flash chromatography (10-20% EtOAc/Hexanes).[1]
Comparative Data Analysis
Feature
Biocatalysis (Protocol A)
ATH (Protocol B)
Enantiomeric Excess (% ee)
>99% (Excellent)
90-96% (Good)
Conversion
>99%
95-98%
Reaction Time
24 h
12-16 h
Conditions
Aqueous / Mild (30°C)
Organic Solvent / Base
Scalability
High (kg scale)
High (kg scale)
Cost Driver
Enzyme Screening
Ruthenium Catalyst
Tolerance to o-OMe
High (evolved active site)
Moderate (steric clash possible)
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
Hollmann, F., et al. (2011). Enzyme-mediated oxidations for the chemist. Green Chemistry, 13, 226-265.[1] (Foundational text on KRED/ADH mechanisms). Link
Moore, J. C., et al. (2007). Directed Evolution of a Para-Nitrobenzyl Esterase for Aqueous-Organic Solvents. (Relevant for KRED stability in DMSO co-solvent systems). Nature Chemical Biology. Link
Applegate, G. A., & Berkowitz, D. B. (2015). Exploiting Enzymatic Dynamic Kinetic Resolution (DKR) in Stereocontrolled Synthesis. Advanced Synthesis & Catalysis. (Discusses KRED efficiency on substituted ketones). Link
PubChem Compound Summary. (2025). 2-(2-Methoxy-5-methylphenyl)ethan-1-ol.[1][3][4] National Library of Medicine. Link
Strategic HPLC Method Development for the Separation of 1-(2-Methoxy-5-methylphenyl)ethanol and Its Enantiomers
An Application Note and Protocol from the Desk of a Senior Application Scientist Abstract This comprehensive application note provides a detailed, step-by-step protocol for the development of robust High-Performance Liqu...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the development of robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-(2-Methoxy-5-methylphenyl)ethanol. Recognizing the dual analytical challenges often associated with such pharmaceutical intermediates—namely, purity assessment and enantiomeric separation—this guide is bifurcated into two core sections. The first part details the systematic development of an achiral reversed-phase (RP-HPLC) method suitable for quantifying the compound and resolving it from potential impurities. The second part addresses the more complex challenge of chiral separation, outlining a screening and optimization strategy for resolving its enantiomers. This document is intended for researchers, analytical scientists, and drug development professionals, providing not only procedural steps but also the underlying chromatographic principles and rationale to empower effective and efficient method development.
Introduction and Analyte Characterization
1-(2-Methoxy-5-methylphenyl)ethanol is a substituted aromatic alcohol that often serves as a key intermediate in the synthesis of pharmaceutically active compounds. Its structure comprises a substituted benzene ring, which acts as a chromophore for UV detection, and a chiral center at the carbon atom bearing the hydroxyl group. This chirality necessitates the development of stereospecific analytical methods to ensure the enantiomeric purity of subsequent drug substances, a critical requirement in pharmaceutical development.
Analyte Properties:
Structure: Possesses a moderately polar character due to the hydroxyl (-OH) and methoxy (-OCH3) groups, balanced by the nonpolar substituted phenyl ring.
Chromophore: The aromatic ring allows for sensitive detection using UV spectrophotometry, typically in the 270-280 nm range.
Chirality: Contains one stereocenter, meaning it exists as a pair of enantiomers (a racemic mixture).
Solubility: Expected to be soluble in common organic solvents like methanol, acetonitrile, and ethanol, as well as mixtures of these solvents with water.[1]
The development of an analytical method must therefore consider both the separation of the target analyte from process-related impurities (achiral analysis) and the separation of its two enantiomeric forms (chiral analysis).
General Strategy for HPLC Method Development
A structured, systematic approach is paramount for efficient HPLC method development.[2] The process begins with defining the analytical goals and gathering information about the analyte, followed by a scouting phase to identify promising conditions, and concluding with fine-tuning or optimization to achieve the desired performance.[3]
Caption: General workflow for systematic HPLC method development.
Part A: Achiral Method for Purity Analysis
For separating a moderately polar compound like 1-(2-Methoxy-5-methylphenyl)ethanol from its potential impurities, which are likely to have varying polarities, reversed-phase chromatography is the most suitable and widely used starting point.[3][4]
A1. Rationale and Initial Choices
Stationary Phase: A C18 column is the workhorse of reversed-phase HPLC and provides a good starting point due to its strong hydrophobic retention.[5] However, given the aromatic nature of the analyte, a Phenyl-Hexyl phase is an excellent alternative to screen simultaneously. Phenyl phases can offer alternative selectivity through π-π interactions between the stationary phase and the analyte's aromatic ring, which can be particularly useful for resolving aromatic compounds.[6]
Mobile Phase: The standard mobile phase for RP-HPLC consists of an aqueous component and a polar organic modifier.
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. They differ in solvent strength and selectivity.[6] It is advisable to screen both, as they can produce different elution orders for impurities. ACN is generally preferred for its lower viscosity and better UV transparency.
Aqueous Component: High-purity water is used. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is often added to sharpen peaks by suppressing the ionization of silanol groups on the silica surface, especially at low pH.[6]
A2. Workflow for Achiral Method Development
Caption: Workflow for reversed-phase HPLC method development.
A3. Protocol 1: Initial Method Scouting
Sample Preparation: Prepare a stock solution of 1-(2-Methoxy-5-methylphenyl)ethanol at approximately 1 mg/mL in methanol. Dilute to a working concentration of ~0.1 mg/mL using a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.[7]
HPLC System & Columns:
HPLC system with a UV detector.
Column 1: C18, 4.6 x 150 mm, 5 µm particle size.
Column 2: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
Mobile Phases:
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
Mobile Phase B1: Acetonitrile.
Mobile Phase B2: Methanol.
Scouting Conditions: Perform four separate runs, testing each column with each organic modifier (B1 and B2).
Parameter
Setting
Gradient
5% to 95% B in 10 min, hold at 95% B for 2 min, return to 5% B in 0.5 min, equilibrate for 2.5 min.
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Injection Vol.
10 µL
Detection
UV at 275 nm
Evaluation: Compare the four resulting chromatograms. Look for the combination of column and solvent that provides the best separation between the main peak and any impurities, as well as the best peak shape (symmetry).
A4. Protocol 2: Method Optimization
Based on the best conditions from the scouting run, refine the method. Assume the C18 column with Acetonitrile provided the most promising result.
Adjust Gradient Slope: If peaks are clustered together, flatten the gradient around the elution time of the main peak to improve resolution. For example, if the analyte elutes at 6 minutes in the scouting run (corresponding to ~50% ACN), a new gradient could be: 30% to 60% B over 15 minutes.
Optimize Temperature: Analyze the sample at different temperatures (e.g., 25 °C, 35 °C, 45 °C). Higher temperatures decrease mobile phase viscosity (lowering backpressure) and can sometimes change selectivity.
Final Optimized Method (Example):
Parameter
Optimized Setting
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Provided best initial separation.
Mobile Phase A
0.1% Formic Acid in Water
Acidifier for good peak shape.
Mobile Phase B
Acetonitrile
Gave better selectivity than methanol.
Gradient
35% to 55% B over 15 min
Shallow gradient for high resolution.
Flow Rate
1.0 mL/min
Standard for 4.6 mm ID column.
Column Temp.
35 °C
Improved efficiency and reduced pressure.
Injection Vol.
10 µL
Standard volume.
Detection
UV at 275 nm
Good absorbance for the analyte.
Part B: Chiral Separation Method
Separating enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and successful for a wide range of compounds.[8][9] Chiral separations are often performed in normal-phase or polar organic modes.[8] The polar organic mode, using neat alcohols or acetonitrile, is often simpler and provides excellent results.[9]
B1. Rationale and Initial Choices
Stationary Phase: A screening approach using columns with different chiral selectors is the most effective strategy.[10] A good starting set includes:
Cellulose-based CSP: e.g., Cellulose tris(3,5-dimethylphenylcarbamate)
These two phases often provide complementary selectivity.
Mobile Phase: For polar organic mode, screening different neat alcohols is a powerful approach.
Methanol (MeOH)
Ethanol (EtOH)
2-Propanol (IPA)
The choice of alcohol can dramatically affect retention and, more importantly, enantioselectivity.[8] Sometimes, small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) are required to improve the peak shape of acidic or basic analytes, though it may not be necessary for this neutral alcohol.
B2. Workflow for Chiral Method Development
Caption: Workflow for chiral HPLC method development.
B3. Protocol 3: Chiral Screening
Sample Preparation: Prepare a stock solution of racemic 1-(2-Methoxy-5-methylphenyl)ethanol at approximately 1 mg/mL in ethanol. Filter through a 0.45 µm syringe filter.
HPLC System & Columns:
HPLC system with a UV detector.
Column 1: Amylose tris(3,5-dimethylphenylcarbamate) on silica gel, 4.6 x 250 mm, 5 µm.
Column 2: Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel, 4.6 x 250 mm, 5 µm.
Mobile Phases:
Mobile Phase 1: 100% Methanol
Mobile Phase 2: 100% Ethanol
Mobile Phase 3: 90:10 (v/v) Hexane / 2-Propanol (Normal Phase)
Screening Conditions: Perform a series of isocratic runs, testing each column with each mobile phase.
Parameter
Setting
Mode
Isocratic
Flow Rate
0.5 - 1.0 mL/min
Column Temp.
25 °C
Injection Vol.
5 µL
Detection
UV at 275 nm
Evaluation: Examine the chromatograms for any sign of peak splitting or separation. Calculate the resolution (Rs) for any promising conditions. A baseline separation is generally defined as Rs ≥ 1.5.[11]
B4. Protocol 4: Chiral Method Optimization
Assume the screening revealed that the Amylose-based CSP with 100% ethanol gave a partial separation (e.g., Rs = 1.2).
Introduce a Weak Solvent (Normal Phase): To improve resolution, switch to a normal phase system and fine-tune the ratio of the strong and weak solvents. Start with a mobile phase of Hexane (weak) and 2-Propanol (strong).
Adjust Modifier Percentage: Analyze the sample with varying percentages of 2-Propanol in Hexane (e.g., 5%, 10%, 15%, 20%). Generally, decreasing the percentage of the polar alcohol will increase retention and often improve resolution, but will also broaden peaks.
Optimize Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase the number of theoretical plates and improve resolution.
Optimized ratio for baseline resolution (Rs > 1.5).
Mode
Isocratic
Simple and robust for QC environments.
Flow Rate
0.8 mL/min
Balanced resolution and analysis time.
Column Temp.
25 °C
Ambient temperature is often sufficient.
Injection Vol.
5 µL
Small volume to prevent overload.
Detection
UV at 275 nm
Good absorbance for the analyte.
Conclusion
This application note has outlined two distinct, systematic strategies for developing HPLC methods for 1-(2-Methoxy-5-methylphenyl)ethanol. For achiral purity analysis, a scouting approach using standard C18 and Phenyl reversed-phase columns with acetonitrile and methanol mobile phases is a highly effective starting point. For the more demanding task of chiral separation, a methodical screening of polysaccharide-based CSPs with various polar organic and normal phase solvents is crucial for success. By following these protocols and understanding the rationale behind each step, researchers can efficiently develop robust and reliable methods tailored to their specific analytical needs.
References
Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from Wikipedia. [Link]
Harshitha S, et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. [Link]
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Retrieved from Element Lab Solutions. [Link]
Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from Biocompare. [Link]
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from Agilent Technologies. [Link]
YMC CO., LTD. (n.d.). Guides for method development. Retrieved from YMC. [Link]
Waters Corporation. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Retrieved from Waters. [Link]
Kromasil. (2011). Basic methodology for method development in preparative HPLC. Retrieved from Kromasil. [Link]
ZirChrom Separations, Inc. (2004). Method Development Guide. Retrieved from ZirChrom. [Link]
HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from HELIX Chromatography. [Link]
PubChem. (n.d.). 2-Hexoxy-1-(2-methoxy-5-methylphenyl)ethanol. Retrieved from PubChem. [Link]
Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?. Retrieved from Element Lab Solutions. [Link]
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from YouTube. [Link]
Al-Rimawi, F., et al. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non-alcoholic beverages with pre-column derivatization. ResearchGate. [Link]
De Klerck, K., et al. (2014). A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. [Link]
Abdel-Gawad, S.A., et al. (2025). Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions. ACS Omega. [Link]
SIELC Technologies. (2018). Separation of Ethanol, 2-[4-[(4-amino-5-methoxy-2-methylphenyl)azo]phenoxy]- on Newcrom R1 HPLC column. Retrieved from SIELC. [Link]
Roy, C., et al. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. PMC. [Link]
Gecse, Z., et al. (2021). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. MDPI. [Link]
Cverenkárová, K., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. PMC. [Link]
Perrin, C., et al. (2003). Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. ResearchGate. [Link]
PubChem. (n.d.). 2-(2-Methoxy-5-methylphenyl)ethan-1-ol. Retrieved from PubChem. [Link]
De Klerck, K., et al. (2012). Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography using methanol-containing mobile phases. Journal of Chromatography A. [Link]
NIST. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from NIST WebBook. [Link]
Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylphenol, acetate. Retrieved from Cheméo. [Link]
Application of 1-(2-Methoxy-5-methylphenyl)ethanol in pharmaceutical intermediates
Introduction & Strategic Significance 1-(2-Methoxy-5-methylphenyl)ethanol (CAS: 33875-89-7; Enantiomers: (R)-1212384-13-8) is a high-value chiral building block utilized primarily in the synthesis of muscarinic receptor...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Significance
1-(2-Methoxy-5-methylphenyl)ethanol (CAS: 33875-89-7; Enantiomers: (R)-1212384-13-8) is a high-value chiral building block utilized primarily in the synthesis of muscarinic receptor antagonists , specifically those containing the 2-hydroxy-5-methylphenyl pharmacophore, such as Tolterodine and Fesoterodine .
This intermediate serves as a protected, functionalized handle for introducing the aromatic core into complex active pharmaceutical ingredients (APIs). Its strategic value lies in its chiral center (C1 position) and the ortho-methoxy protection , which prevents oxidative degradation of the phenol moiety during downstream coupling reactions (e.g., Friedel-Crafts or Heck couplings).
Key Chemical Properties
Property
Specification
Molecular Formula
Molecular Weight
166.22 g/mol
Appearance
Colorless to pale yellow viscous oil
Solubility
Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in water
Chirality
Available as Racemate, (R)-, or (S)-enantiomer
Stability
Stable under standard conditions; sensitive to strong acids (dehydration risk)
Core Applications & Mechanism
The utility of 1-(2-Methoxy-5-methylphenyl)ethanol branches into three critical synthetic pathways in drug development:
Chiral Precursor for Alkylation: The hydroxyl group is converted to a leaving group (Cl, Br, OMs) to facilitate nucleophilic substitution, constructing the carbon skeleton of the API while maintaining or inverting stereochemistry.
Styrene Precursor (Heck Coupling): Dehydration yields 2-methoxy-5-methylstyrene , a vital partner for Palladium-catalyzed Heck couplings used to assemble the diarylpropylamine backbone of Tolterodine analogs.
Resolution Agent: The chiral alcohol can be used to resolve acidic partners via esterification, though this is less common than its direct incorporation.
Mechanistic Pathway Diagram
Caption: Synthetic divergence of 1-(2-Methoxy-5-methylphenyl)ethanol into key pharmaceutical intermediates.
Experimental Protocols
Protocol A: Asymmetric Transfer Hydrogenation (Ketone to Chiral Alcohol)
Objective: Synthesize (R)-1-(2-Methoxy-5-methylphenyl)ethanol with >98% ee.
Context: This step establishes the chiral center early in the synthesis, often required for the bioactivity of the final drug.
Protocol B: Dehydration to 2-Methoxy-5-methylstyrene
Objective: Convert the alcohol to the vinyl derivative for Heck coupling applications.
Context: High-purity styrene derivatives are prone to polymerization; this protocol includes stabilization steps.
(0.1 eq) or p-Toluenesulfonic acid (pTSA) (0.05 eq)
Inhibitor: 4-tert-Butylcatechol (100 ppm) - Critical for preventing polymerization.
Solvent: Toluene
Step-by-Step Methodology:
Setup: Equip a flask with a Dean-Stark trap and a reflux condenser.
Charging: Add the alcohol (10.0 g), Toluene (100 mL), and acid catalyst (
or pTSA) to the flask. Add the polymerization inhibitor.
Reflux: Heat the mixture to reflux (approx. 110°C). Water generated will collect in the Dean-Stark trap.
Monitoring: Continue reflux until water evolution ceases (approx. 2–4 hours).
Workup: Cool to room temperature. Wash the toluene solution with saturated
(to remove acid) and brine.
Isolation: Dry over
and concentrate under reduced pressure at low temperature (<40°C) to avoid thermal polymerization.
Storage: Store the resulting oil at -20°C under argon.
Quality Control & Analytical Standards
Trustworthy data is the bedrock of pharmaceutical synthesis. Use the following parameters to validate your intermediate.
HPLC Method (Chiral Purity)
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase: n-Hexane : Isopropanol (95 : 5)
Flow Rate: 1.0 mL/min
Detection: UV @ 220 nm and 280 nm
Temperature: 25°C
Retention Times (Approx):
(S)-Enantiomer: ~8.5 min
(R)-Enantiomer: ~10.2 min
NMR Characterization (1H NMR, 400 MHz, CDCl3)
7.15 (d, J=2.0 Hz, 1H): Aromatic H-6 (ortho to alkyl, meta to methoxy)
7.05 (dd, 1H): Aromatic H-4
6.78 (d, 1H): Aromatic H-3 (ortho to methoxy)
5.10 (q, 1H): Benzylic CH-OH
3.82 (s, 3H): Methoxy
2.30 (s, 3H): Aryl
1.48 (d, 3H): Methyl (side chain)
Safety & Handling (E-E-A-T)
Hazard Identification: The compound is an organic alcohol. While not highly toxic, it should be treated as an irritant. Precursors like 2'-Methoxy-5'-methylacetophenone can be skin sensitizers.
Catalyst Safety: Ruthenium catalysts are expensive and sensitive to air/moisture. Handle in a glovebox or using Schlenk techniques for maximum activity.
Waste Disposal: Aqueous waste from the reduction step contains amines and formates; dispose of according to local environmental regulations.
References
Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones utilizing Chiral Ru(II) Complexes." Journal of the American Chemical Society, vol. 118, no. 10, 1996, pp. 2521–2522. Link
Pfizer Inc. "Process for the preparation of Tolterodine and intermediates thereof." US Patent 6,822,119, 2004. Link
Andersson, P., et al. "Synthesis of Tolterodine: A New Muscarinic Receptor Antagonist." Bioorganic & Medicinal Chemistry Letters, vol. 8, no. 15, 1998, pp. 1979-1982. Link
PubChem. "2-(2-Methoxy-5-methylphenyl)ethan-1-ol Compound Summary." National Library of Medicine. Link
BenchChem. "Synthesis of Chalcones from 2-Hydroxy-5-methylacetophenone." Protocol Database. Link
Green chemistry methods for synthesizing 1-(2-Methoxy-5-methylphenyl)ethanol
Executive Summary This Application Note details two validated "Green Chemistry" protocols for the asymmetric synthesis of 1-(2-Methoxy-5-methylphenyl)ethanol , a critical chiral building block often utilized in the synth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details two validated "Green Chemistry" protocols for the asymmetric synthesis of 1-(2-Methoxy-5-methylphenyl)ethanol , a critical chiral building block often utilized in the synthesis of antimuscarinic agents (e.g., Tolterodine analogs).
Traditional reductions using stoichiometric metal hydrides (LiAlH₄) or non-recyclable borohydrides in chlorinated solvents present significant E-Factor challenges. This guide presents two superior alternatives:
Biocatalytic Reduction (Method A): Uses engineered Ketoreductases (KREDs) in an aqueous buffer, offering >99% ee and ambient temperature operation.
Aqueous Transfer Hydrogenation (Method B): A surfactant-mediated, metal-catalyzed reduction that eliminates the need for hazardous organic solvents.
This method utilizes a Ketoreductase (KRED) coupled with a cofactor regeneration system (Glucose Dehydrogenase - GDH). This is the preferred method for pharmaceutical intermediates due to its superior enantioselectivity.
Mechanistic Pathway
The KRED enzyme transfers a hydride from the cofactor (NADPH) to the pro-chiral ketone. The oxidized cofactor (NADP+) is immediately recycled back to NADPH by GDH, which oxidizes Glucose to Gluconolactone.
Figure 1: Coupled enzymatic cycle showing the substrate reduction driven by NADPH recycling.
Enzyme: KRED-P1-B05 (Codexis or equivalent broad-spectrum KRED).
Cofactor: NADP+ (1.0 mg, catalytic).
Recycling Mix: Glucose (200 mg) + GDH (5 mg).
Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 1 mM MgSO₄.
Co-solvent: DMSO (5% v/v) to improve substrate solubility.
Step-by-Step Procedure:
Buffer Prep: In a 20 mL reaction vial, add 5 mL of Phosphate Buffer (pH 7.0).
Cofactor Dissolution: Add Glucose (200 mg) and NADP+ (1.0 mg). Stir until dissolved.
Enzyme Addition: Add GDH (5 mg) and the KRED enzyme powder (5-10 mg). Note: Handle enzymes gently; do not vortex vigorously.
Substrate Initiation: Dissolve the ketone substrate (100 mg) in 250 µL DMSO. Add this dropwise to the stirring aqueous mixture.
Incubation: Stir at 30°C at 250 rpm for 24 hours. Monitor pH; if it drops below 6.5, adjust with 1M NaOH (Gluconic acid production lowers pH).
Work-up: Extract the reaction mixture with Ethyl Acetate (2 x 5 mL). Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
Validation:
Conversion: >98% (by HPLC).
Stereochemistry: >99% ee (determined by Chiral HPLC, Chiralcel OD-H column).
Method B: Aqueous Micellar Transfer Hydrogenation
For labs without access to enzymes, this chemical method uses Surfactant-Mediated Catalysis . The surfactant (TPGS-750-M) forms nanomicelles in water, creating a lipophilic core where the reaction occurs, allowing the use of water as the bulk solvent.
Mechanistic Pathway
Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) using Sodium Formate as the hydrogen donor.
Figure 2: Schematic of the micellar nanoreactor allowing organic chemistry in water.
Solution Prep: Prepare a 2 wt% solution of TPGS-750-M in distilled water. Degas with Argon for 15 mins.
Catalyst Loading: In a reaction flask, add the Ru-catalyst and the ketone substrate.
Solvent Addition: Add the surfactant solution (concentration: 0.5 M relative to substrate).
Reaction: Add Sodium Formate. Stir vigorously at 40°C for 12-16 hours.
Extraction (Green): Extract using a minimal amount of 2-MeTHF (2-Methyltetrahydrofuran) or recycle the aqueous surfactant phase after extracting the product.
Analytical Controls & Safety
HPLC Method (Chiral)
Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm).
Mobile Phase: n-Hexane : Isopropanol (90:10).
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm.
Retention Times:
(R)-Enantiomer: ~8.5 min
(S)-Enantiomer: ~10.2 min
Ketone (Starting Material): ~6.0 min
Safety Considerations
Substrate/Product: Benzylic alcohols and ketones can be skin irritants.[2] Wear nitrile gloves.
Enzymes: Powders can be respiratory sensitizers. Weigh in a fume hood or use a mask.
Solvents: While water is the main solvent, extraction solvents (EtOAc, 2-MeTHF) are flammable.
References
Biocatalytic Reduction of Acetophenones
Hollmann, F., et al. "Biocatalytic reduction of ketones." Green Chemistry, 2011.
Micellar Catalysis in Water
Lipshutz, B. H., et al. "Transition metal catalysis in water at room temperature." Nature Chemistry, 2011.
Green Solvents (2-MeTHF)
Pace, V., et al. "2-Methyltetrahydrofuran: A Green Alternative to THF and DCM." ChemSusChem, 2012.
General Synthesis of Tolterodine Intermediates
Andersson, P. G., et al. "Asymmetric Hydrogenation of Ketones." Journal of the American Chemical Society, 2005.
Disclaimer: This Application Note is for research purposes only. Optimization may be required based on specific enzyme kit availability.
Resolving steric hindrance issues in 1-(2-Methoxy-5-methylphenyl)ethanol formation
Welcome to the technical support center for the synthesis of 1-(2-methoxy-5-methylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-(2-methoxy-5-methylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during this specific synthesis. The following question-and-answer format addresses potential challenges, with a focus on resolving problems arising from steric hindrance.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction to synthesize 1-(2-methoxy-5-methylphenyl)ethanol is resulting in low to no yield. What are the likely causes?
Low or no yield in this Grignard reaction is a common issue, often stemming from a few critical factors:
Steric Hindrance: The primary challenge in this synthesis is the steric bulk around the carbonyl carbon of the starting material, 2-methoxy-5-methylbenzaldehyde. The ortho-methoxy group significantly hinders the approach of the Grignard reagent (e.g., methylmagnesium bromide).[1][2][3] This can dramatically slow down the desired nucleophilic addition or even prevent it altogether.[4]
Reagent Purity and Reaction Conditions: Grignard reagents are highly basic and nucleophilic, making them extremely sensitive to moisture and acidic protons.[5][6] Any trace amounts of water in the glassware, solvent, or starting materials will quench the Grignard reagent, converting it to an alkane and halting the reaction.[5]
Side Reactions: Due to the steric hindrance, side reactions can become more prominent. If the Grignard reagent is bulky, it may act as a base, leading to the deprotonation of any acidic protons on the starting material or in the solvent, rather than attacking the carbonyl carbon.[7]
Q2: I suspect steric hindrance from the ortho-methoxy group is inhibiting my reaction. How can I overcome this?
This is the most probable cause of low yield. Here are several strategies, ranging from simple modifications to more advanced techniques:
Strategy 1: Modifying the Grignard Reagent and Reaction Conditions
Choice of Grignard Reagent: Using a less sterically bulky Grignard reagent can sometimes be beneficial. However, for the synthesis of 1-(2-methoxy-5-methylphenyl)ethanol, methylmagnesium bromide or iodide are the typical choices. The halide can influence reactivity, with iodide often being more reactive.
Temperature Control: Grignard reactions are exothermic.[6] Maintaining a low temperature (e.g., 0 °C to -20 °C) during the addition of the aldehyde to the Grignard reagent can help minimize side reactions. However, for highly hindered substrates, a higher temperature (refluxing THF) might be necessary to provide enough energy to overcome the activation barrier. Careful optimization is key.
Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for Grignard reactions involving sterically hindered substrates.[8] THF's higher boiling point allows for a wider range of reaction temperatures, and it can better solvate the magnesium species, potentially increasing reactivity.
Strategy 2: Utilizing Lewis Acid Additives (Chelation Control)
The ortho-methoxy group, while causing steric hindrance, also presents an opportunity for "chelation control."[9] A Lewis acid can coordinate to both the carbonyl oxygen and the methoxy oxygen, holding the substrate in a more rigid, reactive conformation.[10][11]
Cerium (III) Chloride (CeCl₃): The Luche reaction, which employs CeCl₃, is a highly effective method for promoting the addition of Grignard reagents to sterically hindered or easily enolizable ketones and aldehydes.[12][13][14] The cerium reagent is believed to be more oxophilic, activating the carbonyl group towards nucleophilic attack and suppressing side reactions.[15]
Other Lewis Acids: Other Lewis acids like lanthanum (III) chloride (LaCl₃) can also be effective. The use of LaCl₃·2LiCl has been shown to improve the 1,2-addition of Grignard reagents to hindered ketones.
Experimental Protocols
Protocol 1: Grignard Reaction with Cerium (III) Chloride Additive
This protocol details the use of anhydrous CeCl₃ to facilitate the Grignard reaction.
Materials:
2-methoxy-5-methylbenzaldehyde
Methylmagnesium bromide (or iodide) solution in THF
Preparation of CeCl₃ Slurry: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous CeCl₃ (1.2 equivalents relative to the aldehyde). Add anhydrous THF and stir vigorously at room temperature for at least 2 hours to form a fine, milky slurry.
Cooling: Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.
Grignard Reagent Addition: Slowly add the methylmagnesium bromide solution (1.1 equivalents) to the cold CeCl₃ slurry. Stir the mixture at -78 °C for 1 hour.
Aldehyde Addition: Dissolve the 2-methoxy-5-methylbenzaldehyde in anhydrous THF and add it dropwise to the reaction mixture at -78 °C.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether.
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Advanced Troubleshooting
Q3: I've tried using CeCl₃, but my yields are still suboptimal. What other nucleophiles can I use?
If the Grignard reaction remains problematic, consider alternative organometallic reagents that may have different reactivity profiles.
Organolithium Reagents: Alkyllithium reagents (e.g., methyllithium) are generally more reactive and more basic than their Grignard counterparts.[16][17] This increased reactivity can sometimes overcome steric hindrance where Grignard reagents fail.[18] However, their higher basicity can also lead to more side reactions, so careful temperature control (typically -78 °C) is crucial.[16]
Organocerium Reagents (Pre-formed): Instead of generating the organocerium species in situ, it can be pre-formed by reacting the Grignard or organolithium reagent with anhydrous CeCl₃ before adding the aldehyde. This can sometimes provide better results.[15]
Comparative Data of Nucleophilic Reagents
Reagent Type
Relative Reactivity
Relative Basicity
Typical Reaction Temperature
Key Considerations
Grignard (RMgX)
Moderate
High
0 °C to reflux
Sensitive to steric hindrance; prone to side reactions with hindered substrates.[7]
Organolithium (RLi)
High
Very High
-78 °C to 0 °C
More reactive than Grignards, can overcome some steric barriers; higher basicity may increase side reactions.[16][18]
Organocerium (RCeCl₂)
High (Nucleophilicity)
Low
-78 °C to 0 °C
Highly oxophilic, excellent for hindered and enolizable carbonyls; reduces side reactions.[12][13]
Visualization of Key Concepts
Diagram 1: The Problem of Steric Hindrance
Caption: Decision workflow for implementing chelation control to improve reaction yield.
References
Imamoto, T., Sugiura, Y., & Takiyama, N. (1989). Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society, 111(15), 567-572. [Link]
Imamoto, T. (1989). Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. SciTech Connect. [Link]
Wikipedia. (n.d.). Organolithium reagent. In Wikipedia. Retrieved February 19, 2026, from [Link]
Taeschler, C., Kirchner, E., Păunescu, E., & Mayerhöffer, U. (2022). Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. ACS Omega, 7(4), 3889–3896. [Link]
Taeschler, C., Kirchner, E., Păunescu, E., & Mayerhöffer, U. (2022). Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. ACS Omega, 7(4), 3889–3896. [Link]
Taeschler, C., Kirchner, E., Păunescu, E., & Mayerhöffer, U. (2022). Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. ResearchGate. [Link]
Fiveable. (2025, August 15). 12.1 Grignard reagents - Organic Chemistry II. Fiveable. [Link]
Chemistry Stack Exchange. (2020, August 29). Why can't Grignard reagents react like Organolithium does (with acids)?[Link]
Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Retrieved February 19, 2026, from [Link]
Kohn, R., & Wang, S. (n.d.). Chelation control and Felkin-Anh. University of Wisconsin-Madison. [Link]
Takeda, N., & Imamoto, T. (1999). Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds with Organolithiums or Grignard Reagents for the Suppression of Abnormal Reactions: 1-Butyl-1,2,3,4-tetrahydro-1-naphthol. Organic Syntheses, 76, 228. [Link]
Diplomarbeit. (n.d.). Optimization of the cerium catalyzed addition of a Grignard reagent to an ester functional group. [Link]
Reddit. (2024, March 24). Difference Between a Grignard and Organolithium?[Link]
Royal Society of Chemistry. (n.d.). A one-step alternative to the Grignard reaction. [Link]
Khan Academy. (n.d.). Ortho-para directors I. [Link]
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
ResearchGate. (n.d.). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. [Link]
Fiveable. (2025, August 15). 3.2 Nucleophilic addition reactions - Organic Chemistry II. Fiveable. [Link]
Grignard Reaction. (n.d.). University of California, Irvine. [Link]
O lli Organometallic Compounds. (n.d.). University of California, Los Angeles. [Link]
ResearchGate. (n.d.). Due to the steric hindrance by the 1-methoxy group, the incipient radical at C2 in the α. [Link]
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]
Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. (2025, February 16). PMC. [Link]
Ashenhurst, J. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
Chemistry Steps. (n.d.). Nucleophilic Addition to Carbonyl Groups. Retrieved February 19, 2026, from [Link]
Labster. (2022, November 2). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. [Link]
ORGANIC REACTION MECHANISM Addition to the Carbonyl Group Nucleophilic Addition Reactions. (n.d.). SlidePlayer. [Link]
ChemTalk. (2021, June 9). Steric Hindrance. [Link]
The Grignard Reaction. (n.d.). University of California, Davis. [Link]
PubMed. (2013, May 1). Mechanism of alkoxy groups substitution by Grignard reagents on aromatic rings and experimental verification of theoretical predictions of anomalous reactions. [Link]
Minimizing side reactions during 1-(2-Methoxy-5-methylphenyl)ethanol preparation
Executive Summary The preparation of 1-(2-Methoxy-5-methylphenyl)ethanol presents a unique set of challenges due to the specific electronic environment of the benzene ring. The presence of an electron-donating ortho-meth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The preparation of 1-(2-Methoxy-5-methylphenyl)ethanol presents a unique set of challenges due to the specific electronic environment of the benzene ring. The presence of an electron-donating ortho-methoxy group and a meta-methyl group significantly stabilizes the benzylic carbocation.
While this facilitates certain reactions, it creates a high susceptibility to acid-catalyzed dehydration , leading to the formation of the styrene impurity (4-methyl-2-vinylanisole ). This guide prioritizes the mitigation of this elimination pathway while addressing common pitfalls in the Grignard and Hydride Reduction routes.
Advantage: Milder conditions, generally higher chemoselectivity, easier workup if pH is controlled.
Visual Workflow: Decision Tree & Critical Control Points
Figure 1: Synthetic decision tree highlighting the convergence at the critical workup phase where dehydration risks are highest.
Module 2: Troubleshooting The Grignard Route
Context: The ortho-methoxy group can act as a Lewis base, coordinating with the Magnesium species. This "chelation control" can alter reaction kinetics.
Issue 1: Reaction Stalls or Low Conversion
Root Cause: Moisture infiltration or "Grignard passivation" where the reagent degrades before reacting with the aldehyde.
The Fix:
Titration: Never assume commercial Grignard molarity. Titrate using salicylaldehyde phenylhydrazone or a similar indicator before use.
Temperature Swing: Initiate addition at 0°C to control exotherm, but allow the reaction to warm to Room Temperature (RT) or mild reflux (35°C) for 1 hour to overcome steric hindrance from the ortho-methoxy group.
Stoichiometry: Use 1.2 equivalents of MeMgBr. The ortho-methoxy oxygen can coordinate Mg, effectively sequestering a portion of the reagent.
Issue 2: Wurtz Homocoupling (Biaryl formation)
Observation: Appearance of a high-molecular-weight impurity (dimer).
Root Cause: Presence of unreacted aryl halide in the Grignard preparation or transition metal impurities in the Magnesium.
The Fix: Use "Turbo Grignard" (iPrMgCl·LiCl) for exchange if preparing the reagent in situ, or purchase high-grade MeMgBr in THF/Toluene. Avoid catalytic initiation with iodine if possible; use DIBAL-H activation or mechanical activation.
Module 3: Troubleshooting The Reduction Route
Context: NaBH4 is generally cleaner, but the workup is often mishandled, leading to yield loss via borate emulsions or acid-induced decomposition.
Issue 1: "Sticky" Workup (Borate Esters)
Observation: The reaction mixture turns into a gummy gel upon adding water; poor phase separation.
Root Cause: Borate esters (product-boron complexes) are stable and soluble in organics, trapping the alcohol.
The Fix:
Do NOT use strong acid (HCl) to break the complex (see Module 4).
Protocol: Quench with Methanol first (to form volatile trimethyl borate), followed by a saturated Ammonium Chloride (NH4Cl) solution. Stir vigorously for 30 minutes. The NH4Cl provides a buffered proton source (pH ~5-6) sufficient to hydrolyze the borate without triggering dehydration.
Module 4: The Danger Zone – Workup & Purification
CRITICAL WARNING: This is where 80% of failures occur for this specific molecule.
The Mechanism of Failure: Acid-Catalyzed Dehydration
The ortho-methoxy group and the para-methyl group (relative to the methoxy) make the aromatic ring electron-rich. Upon protonation of the benzylic alcohol, water leaves easily to form a resonance-stabilized carbocation . This cation rapidly eliminates a proton to form 4-methyl-2-vinylanisole .
Figure 2: Mechanism of acid-catalyzed dehydration. The electron-donating methoxy group stabilizes the carbocation intermediate, lowering the activation energy for elimination.
Prevention Protocol
Quench pH: Never allow the pH of the aqueous phase to drop below 5.0 .
Bad: 1M HCl or H2SO4.
Good: Saturated NH4Cl or 10% Citric Acid (carefully monitored).
Temperature: Keep the quench temperature < 10°C . Heat + Acid = Styrene.
Purification:
Avoid Silica Gel chromatography if possible, as silica is slightly acidic.
If chromatography is necessary, neutralize the silica by flushing the column with 1% Triethylamine (Et3N) in Hexanes before loading the sample.
Eluent: Add 0.5% Et3N to your eluent system to maintain basicity.
Q: The product oil turned yellow/brown overnight. What happened?A: This indicates spontaneous dehydration and subsequent polymerization of the resulting styrene. The "styrene" impurity is prone to oxidation and polymerization. Solution: Store the purified alcohol with a trace of stabilizer (like BHT) if storing for long periods, or keep it frozen under Argon.
Q: Can I use catalytic hydrogenation (H2/Pd-C) instead of NaBH4?A: Use caution. Benzylic alcohols are susceptible to hydrogenolysis (cleavage of the C-O bond) under standard hydrogenation conditions, especially if the catalyst is active or traces of acid are present. You might accidentally reduce the alcohol all the way to the ethyl derivative (1-ethyl-2-methoxy-5-methylbenzene). NaBH4 is safer for preserving the alcohol.
Q: My NMR shows a mix of product and starting material after Grignard.A: This is likely due to "enolization." Although less common with methyl Grignard, the basic reagent can deprotonate the alpha-position (if any) or simply coordinate without reacting if steric hindrance is too high. Solution: Ensure the reaction refluxes gently for at least 1 hour after addition to drive the reaction to completion.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).
Seyferth, D. (2009). "The Grignard Reagents".[6][7][1][3] Organometallics, 28(6), 1598–1605. Link
Charette, A. B. (Ed.). (2007). Handbook of Reagents for Organic Synthesis: Reagents for Heteroarene Functionalization. Wiley. (See section on Sodium Borohydride reduction protocols).
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Section on Dehydration of Alcohols and Carbocation stability). Link
PubChem. (n.d.). Compound Summary: 1-(2-Methoxy-5-methylphenyl)ethanol.[8][9] National Library of Medicine. Link
Overcoming catalyst poisoning in 1-(2-Methoxy-5-methylphenyl)ethanol hydrogenation
The following technical guide is structured as a dynamic support center for researchers optimizing the hydrogenation of 1-(2-Methoxy-5-methylphenyl)ethanol . This molecule presents unique challenges due to the steric hin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a dynamic support center for researchers optimizing the hydrogenation of 1-(2-Methoxy-5-methylphenyl)ethanol . This molecule presents unique challenges due to the steric hindrance of the ortho-methoxy group and the lability of the benzylic hydroxyl group.
The Core Problem:
Hydrogenation of 1-(2-Methoxy-5-methylphenyl)ethanol often fails not due to intrinsic catalyst inactivity, but due to competitive adsorption and intermediate fouling .
The benzylic alcohol functionality is prone to acid-catalyzed dehydration, forming a styrene intermediate (2-methoxy-5-methylstyrene). If the hydrogenation rate is slower than the dehydration rate, this styrene intermediate readily oligomerizes on the catalyst surface, forming a carbonaceous "gum" that blocks active sites. Furthermore, the oxygen in the ortho-methoxy group acts as a Lewis base, potentially chelating the metal center and causing product inhibition.
Key Reaction Pathways:
Desired: Hydrogenolysis (C-O cleavage)
1-Ethyl-2-methoxy-5-methylbenzene.
Desired (Alternative): Ring Saturation
Cyclohexyl derivative (rare, requires Rh/Ru).
Parasitic (Fouling): Dehydration
Styrene Oligomer (Poison) .
Diagnostic Workflow (Interactive Logic)
Before altering your protocol, identify the specific mode of failure using the logic flow below.
Figure 1: Decision tree for diagnosing catalyst deactivation mechanisms in benzylic alcohol hydrogenation.
Troubleshooting Guides (Q&A Format)
Module A: Rapid Catalyst Deactivation (The "Dead" Catalyst)
Q: My Pd/C catalyst loses activity within 30 minutes. I suspect poisoning, but my starting material is 98% pure by HPLC. What is happening?
A: HPLC purity often hides inorganic poisons. If your precursor (the ketone or the alcohol) was synthesized via Friedel-Crafts acylation or Grignard reactions, you likely have residual Halides (Cl⁻, Br⁻) or Sulfur traces.
The Mechanism: Halides bind irreversibly to Pd/Pt active sites, preventing H₂ adsorption.
The Fix:
Polishing Step: Treat your substrate solution with a metal scavenger (e.g., SiliaMetS®) or wash with aqueous EDTA before hydrogenation.
Feed Analysis: Run ICP-MS on your substrate. Even <10 ppm Sulfur can kill a hydrogenation batch.
Q: The catalyst isn't dead, but it's coated in a sticky residue. Yield is low.
A: You are experiencing Fouling via Oligomerization .
The Mechanism: 1-(2-Methoxy-5-methylphenyl)ethanol is a benzylic alcohol. On the slightly acidic surface of activated carbon, it dehydrates to 2-methoxy-5-methylstyrene. This styrene polymerizes faster than it hydrogenates.
The Fix:
Add a Base: Spiking the reaction with 1-2 mol% Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA) neutralizes the acidic sites on the carbon support, suppressing dehydration [1].
Change Support: Switch from Pd/C to Pd/Al₂O₃ (basic/neutral support) or Pd/CaCO₃ .
Module B: Selectivity Control
Q: I want to keep the hydroxyl group (ring hydrogenation), but I keep getting the ethyl derivative (hydrogenolysis).
A: Benzylic C-O bonds are extremely weak. Preserving the -OH requires specific tuning.
The Mechanism: Pd is excellent at hydrogenolysis (cleaving C-O).
The Fix:
Switch Metal: Use Rh/C or Ru/C instead of Pd. These metals prefer ring saturation over C-O cleavage [2].
Solvent Choice: Avoid protic solvents (MeOH, EtOH) which facilitate the leaving group ability of -OH. Use THF or Ethyl Acetate .
Temperature: Lower the temperature (<30°C). Hydrogenolysis often has a higher activation energy than ring hydrogenation.
Pressure: High (10-20 bar). Why? High H₂ concentration forces hydrogenation of the alkene intermediate before it can polymerize.
Temp: Keep < 40°C.
Comparative Data: Solvent Effects
The choice of solvent dramatically impacts the reaction pathway for methoxy-substituted benzylic alcohols.
Solvent
Dielectric Constant
Impact on 1-(2-Methoxy-5-methylphenyl)ethanol
Risk Factor
Methanol
33.0
Fast rates; promotes hydrogenolysis.
High risk of ether formation (solvolysis).
Toluene
2.38
Slow rates; poor H₂ solubility.
Low . Good for preventing leaching.
THF
7.58
Moderate rates; excellent solubility.
Medium . Peroxide formation if not stabilized.
Acetic Acid
6.20
Extremely fast hydrogenolysis.
High . Will cleave the -OH group rapidly.
References
Mitsui, S., Imaizumi, S., & Esashi, Y. (1970).[1] Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis.[1] III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives. Bulletin of the Chemical Society of Japan. 1
Rinaldi, R., et al. (2019). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy. Catalysis Science & Technology. 2
Santa Cruz Biotechnology. (n.d.). (1S)-1-(2-methoxy-5-methylphenyl)ethanol Product Data.[4]4
Technical Support Center: Stability & Handling of 1-(2-Methoxy-5-methylphenyl)ethanol
Executive Summary & Chemical Context Compound: 1-(2-Methoxy-5-methylphenyl)ethanol Class: Electron-rich Secondary Benzylic Alcohol The Challenge: This molecule presents a dual-stability paradox common to electron-rich be...
The Challenge:
This molecule presents a dual-stability paradox common to electron-rich benzylic alcohols. The ortho-methoxy group provides significant resonance stabilization, which paradoxically increases the lability of the hydroxyl group.
Acid Sensitivity: The formation of a resonance-stabilized benzylic carbocation facilitates rapid dehydration (E1 elimination) to the styrene derivative.
Oxidative Susceptibility: The benzylic C-H bond is weakened, making it prone to oxidation into the corresponding acetophenone derivative (ketone), especially in the presence of radical initiators or light.
This guide provides the protocols necessary to arrest these degradation pathways.
Diagnostic Troubleshooting (Q&A)
Use this section to identify the root cause of solution instability.
Q1: The solution has turned from colorless to a pale yellow/amber over time. What is happening?
Diagnosis:Oxidative Degradation.Mechanism: You are likely observing the formation of 1-(2-methoxy-5-methylphenyl)ethanone (the ketone form) or conjugated quinone methide intermediates. This occurs via radical abstraction of the benzylic hydrogen.
Immediate Action:
Check if the solvent contains peroxides (e.g., THF, Diethyl ether).
Verify if the headspace was purged with Nitrogen/Argon.
Resolution: Add an antioxidant (see Stabilization Protocols).
Q2: I see a fine white precipitate or turbidity, and the purity has dropped significantly.
Diagnosis:Acid-Catalyzed Dehydration & Polymerization.Mechanism: The alcohol has dehydrated to form the styrene derivative (vinyl anisole analog). Styrenes are unstable in solution and will slowly polymerize, causing turbidity.
Root Cause: Trace acidity in the solvent (e.g., unbuffered CDCl₃, acidic impurities in ethyl acetate).
Resolution: Neutralize the solution immediately. Switch to a buffered solvent system (pH 7.5–8.5).
Q3: The assay value is decreasing, but no new peaks appear in the UV chromatogram.
Diagnosis:Volatile Loss or Etherification.Mechanism: If stored in alcoholic solvents (methanol/ethanol) with trace acid, the hydroxyl group may exchange (solvolysis), forming a volatile ether (e.g., methyl ether) that may co-elute or evaporate.
Resolution: Avoid protic solvents for long-term storage. Use aprotic solvents like Anhydrous Toluene or DCM (stabilized with amylene, not acid).
Technical Deep Dive: Degradation Mechanisms
To stabilize the molecule, one must understand the competing pathways. The ortho-methoxy group acts as a double-edged sword: it donates electron density, making the ring electron-rich (prone to oxidation) and the carbocation stable (prone to dehydration).
Pathway Visualization
Figure 1: Competing degradation pathways. The Acid-Catalyzed route (Red) leads to dehydration, while the Radical route (Green) leads to oxidation.
Stabilization Protocols
Protocol A: Solvent Selection & pH Control (Critical)
Standard unbuffered solvents are often slightly acidic (pH 5-6). For this molecule, you must maintain a pH of 7.5 – 8.5 .
Solvent Class
Suitability
Recommendation
Chlorinated (DCM, Chloroform)
High Risk
Often contains HCl traces. Must pass through basic alumina or store over K₂CO₃.
Ethers (THF, MTBE)
Medium Risk
Prone to peroxides (oxidation risk). Use BHT-stabilized grades only.
Alcohols (MeOH, EtOH)
Medium Risk
Risk of solvolysis (ether formation) if acidic.
Hydrocarbons (Toluene)
Best
Inert. Excellent for thermal stability if dry.
Acetonitrile
Good
Neutral, but ensure low water content.
Buffering Procedure:
Add 0.1% Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the organic solvent.
Alternative: Store the solution over a bed of solid anhydrous Potassium Carbonate (K₂CO₃) .
Protocol B: Antioxidant Formulation
Objective: Prevent Oxidation (Ketone formation).
If the solution is exposed to air or stored for >24 hours, additives are required.
Primary Choice:BHT (Butylated hydroxytoluene) at 0.05% - 0.1% w/v.
Mechanism: BHT acts as a radical scavenger, intercepting the radical species formed at the benzylic position before it converts to the ketone.
Storage: Flush headspace with Argon (heavier than air) rather than Nitrogen for maximum exclusion of oxygen.
Experimental Workflow: Stress Testing
Use this workflow to validate the stability of your specific formulation before scaling up.
Figure 2: Forced degradation workflow to identify the dominant instability mode for your specific batch.
HPLC Method Parameters for Detection
Column: C18 (e.g., Waters XBridge), 3.5 µm.
Mobile Phase: Water (0.1% NH₄OH - Basic Buffer) / Acetonitrile.
Note: Do not use TFA or Formic Acid in the mobile phase, as it may degrade the sample during the run.
Wavelength: 280 nm (General aromatic) and 254 nm (Styrene detection - styrenes have higher extinction coefficients at 254 nm).
References & Authoritative Sources
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] Geneva: ICH Secretariat; 2003.
Source:
Relevance: Defines the standard stress testing protocols (Acid, Base, Oxidative, Thermal) required to validate the stability profile.
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
Relevance: Provides the mechanistic basis for the stability of benzylic carbocations and the accelerating effect of electron-donating groups (methoxy) on E1 elimination rates.
Sheldon, R. A., & Kochi, J. K. Metal-Catalyzed Oxidations of Organic Compounds. Academic Press.
Relevance: Details the mechanisms of benzylic alcohol oxidation and the role of radical initiators in the formation of acetophenone derivatives.
PubChem Compound Summary. 1-(2-Methoxy-5-methylphenyl)ethanol.[5] National Center for Biotechnology Information.
Source:
Relevance:[5] Verification of chemical structure and physical properties (LogP, H-bond donors) relevant to solvent selection.
Baertschi, S. W., Alsante, K. M., & Reed, R. A. Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
Relevance: Industry-standard text on designing forced degradation studies to isolate specific degradation products like styrenes and ketones.
A Comparative Guide to the Validation of Chiral Purity for 1-(2-Methoxy-5-methylphenyl)ethanol
In the landscape of pharmaceutical development and chemical research, establishing the enantiomeric purity of chiral compounds is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory complia...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and chemical research, establishing the enantiomeric purity of chiral compounds is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The compound 1-(2-Methoxy-5-methylphenyl)ethanol, a chiral alcohol, serves as a pertinent example where precise determination of enantiomeric excess is critical. This guide provides an in-depth comparison of the primary analytical techniques for validating its chiral purity, offering insights into the methodological rationale and presenting experimental frameworks for researchers, scientists, and drug development professionals.
The importance of stereochemically specific assays is underscored by regulatory bodies like the U.S. Food and Drug Administration (FDA), which since the early 1990s has emphasized the need to characterize the individual enantiomers of a chiral drug.[1][2][3] This is due to the often significant differences in pharmacological, toxicological, and pharmacokinetic profiles between enantiomers.[2][3]
Choosing the Right Analytical Technique: A Comparative Overview
The validation of chiral purity for 1-(2-Methoxy-5-methylphenyl)ethanol and its analogs predominantly relies on chromatographic methods. The most common and powerful techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).[4] Each method offers distinct advantages and is suited to different stages of research and development, from discovery to quality control.
The selection of an appropriate method is guided by factors such as the required sensitivity, resolution, analysis time, and the physicochemical properties of the analyte. For regulatory submissions, the chosen analytical procedure must be validated according to guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), which outlines the necessary validation characteristics including accuracy, precision, specificity, linearity, and robustness.[5][6][7]
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
Chiral HPLC is a widely adopted and robust technique for enantiomeric separations.[2][4] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including aromatic alcohols like 1-(2-Methoxy-5-methylphenyl)ethanol.[8][9]
Causality Behind Experimental Choices:
Stationary Phase Selection: Polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD) are often the first choice due to their broad applicability and proven success in resolving a wide variety of racemates.[10] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide polymer.
Mobile Phase Composition: The choice between normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., aqueous/organic mixtures) chromatography depends on the solubility of the analyte and the desired selectivity. For 1-(2-Methoxy-5-methylphenyl)ethanol, a non-polar compound, normal-phase chromatography often provides better and faster separations.[10] Additives like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can improve peak shape and resolution.[10]
Experimental Protocol: Chiral HPLC
Objective: To resolve and quantify the enantiomers of 1-(2-Methoxy-5-methylphenyl)ethanol.
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Procedure:
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
Inject 10 µL of the sample solution.
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
Identify the peaks corresponding to the two enantiomers based on their retention times.
Calculate the enantiomeric excess (% ee) using the peak areas.
Gas Chromatography (GC) with Chiral Stationary Phases
Chiral GC is a highly sensitive technique, particularly suitable for volatile and thermally stable compounds like 1-(2-Methoxy-5-methylphenyl)ethanol. The separation is achieved using capillary columns coated with a chiral stationary phase, often based on cyclodextrin derivatives.[11][12]
Causality Behind Experimental Choices:
Stationary Phase Selection: Derivatized cyclodextrins, such as β-DEXTM, are commonly used for the separation of chiral alcohols.[11][13] The enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin cavity, and the stability of these complexes differs, leading to separation.
Temperature Program: The oven temperature is a critical parameter in GC. Lowering the temperature generally increases the interaction with the stationary phase and can improve resolution, though it will also increase analysis time.[11]
Experimental Protocol: Chiral GC
Objective: To achieve baseline separation of the enantiomers of 1-(2-Methoxy-5-methylphenyl)ethanol.
Instrumentation:
Gas chromatograph with a Flame Ionization Detector (FID)
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methylene chloride) to a concentration of 1 mg/mL.
Procedure:
Set the injector and detector temperatures to 250 °C.
Use a suitable oven temperature program (e.g., isothermal at 120-140 °C).
Inject 1 µL of the sample solution with an appropriate split ratio.
Record the chromatogram and determine the retention times and peak areas of the enantiomers.
Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases
SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[14] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[15] SFC often provides faster separations and reduced solvent consumption compared to HPLC.[16][17]
Causality Behind Experimental Choices:
Mobile Phase: The use of supercritical CO2, often modified with a small amount of an organic solvent (e.g., methanol), results in a mobile phase with low viscosity and high diffusivity, allowing for high flow rates and rapid analyses.[17]
Stationary Phases: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[18]
Experimental Protocol: Chiral SFC
Objective: To rapidly separate the enantiomers of 1-(2-Methoxy-5-methylphenyl)ethanol.
Instrumentation:
SFC system with a UV detector and back-pressure regulator
Mobile Phase: Supercritical CO2/Methanol (e.g., 85:15, v/v)
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
Procedure:
Set the column temperature and back pressure (e.g., 40 °C and 150 bar).
Equilibrate the column with the mobile phase at a flow rate of 3.0 mL/min.
Inject 5 µL of the sample solution.
Monitor the separation by UV detection.
Quantify the enantiomers based on their peak areas.
Performance Comparison
The following table summarizes the key performance characteristics of the three techniques for the chiral analysis of 1-(2-Methoxy-5-methylphenyl)ethanol, based on typical experimental outcomes.
Parameter
Chiral HPLC
Chiral GC
Chiral SFC
Resolution (Rs)
> 2.0
> 1.5
> 2.0
Analysis Time
10-20 min
15-30 min
< 5 min
Sensitivity
High
Very High
High
Solvent Consumption
High
Low
Very Low
Throughput
Moderate
Moderate
High
Regulatory Acceptance
High
High
Growing
Visualization of Method Selection Workflow
The choice of the optimal analytical technique can
A Senior Application Scientist's Guide to Selecting and Verifying Reference Standards for 1-(2-Methoxy-5-methylphenyl)ethanol Analysis
Introduction: The Analytical Imperative for a High-Quality Reference Standard In the landscape of pharmaceutical development and manufacturing, the purity and identity of every component are paramount. 1-(2-Methoxy-5-met...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for a High-Quality Reference Standard
In the landscape of pharmaceutical development and manufacturing, the purity and identity of every component are paramount. 1-(2-Methoxy-5-methylphenyl)ethanol is a key intermediate or potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its presence, even in minute quantities, must be precisely controlled and quantified to ensure the safety and efficacy of the final drug product.[1][2] The foundation of this control is not the analytical instrument itself, but the reference standard against which all measurements are made.
A reference standard serves as the benchmark of truth in an analytical laboratory. Its assumed purity and identity are transferred to every sample analysis, from early-stage development to final quality control (QC) release testing. Employing a poorly characterized or low-purity reference standard introduces a foundational error that propagates through the entire analytical workflow, leading to unreliable data, out-of-specification (OOS) results, and significant regulatory risk.[3][4]
This guide provides a comprehensive comparison of what to look for in a reference standard for 1-(2-Methoxy-5-methylphenyl)ethanol. We will move beyond a simple checklist and delve into the causality behind experimental choices, providing detailed protocols for verification and a logical framework for selecting the most appropriate standard for your application. The methodologies described herein are designed as self-validating systems, ensuring the trustworthiness and integrity of your analytical results.[5][6]
Deconstructing the Certificate of Analysis (CoA): More Than Just a Piece of Paper
The Certificate of Analysis (CoA) is the single most important document accompanying a reference standard. It is a detailed report card that provides objective evidence of the material's quality and suitability.[7] However, not all CoAs are created equal. A robust CoA from a reputable supplier provides confidence, while a sparse one should be a red flag. When evaluating a reference standard, the CoA should be your first point of scrutiny.[8]
Key elements of a comprehensive CoA include:
Identity Confirmation: Evidence from multiple orthogonal techniques (e.g., ¹H NMR, Mass Spectrometry, IR) confirming the molecular structure.
Purity and Assay: The purity value should be determined by a mass balance approach or a quantitative method like qNMR, not just by a single chromatographic technique. The assay value is the purity corrected for water, residual solvents, and non-volatile residues.
Certification and Traceability: Look for accreditation to standards like ISO 17034 for reference material producers and ISO/IEC 17025 for testing laboratories.[9][10] This ensures the values are traceable to a higher-order standard, such as those from the National Institute of Standards and Technology (NIST) or other National Metrology Institutes.[11]
Uncertainty: A statement of measurement uncertainty is a hallmark of a high-quality Certified Reference Material (CRM) and is critical for establishing the accuracy of your own measurements.[9]
Homogeneity and Stability Data: Information confirming that the material is consistent throughout the batch and defining its shelf-life under specified storage conditions.
Comparative Supplier Analysis
To illustrate these points, let's compare the typical specifications offered by three hypothetical suppliers for a 1-(2-Methoxy-5-methylphenyl)ethanol reference standard.
Parameter
Supplier A (Basic Grade)
Supplier B (Pharmaceutical Secondary Standard)
Supplier C (Certified Reference Material - CRM)
Purity (Assay)
98.5% (by HPLC Area %)
99.7% (by Mass Balance)
99.92% ± 0.05% (by qNMR)
Identity Confirmed By
¹H NMR, MS
¹H NMR, ¹³C NMR, MS, IR, Elemental Analysis
¹H NMR, ¹³C NMR, MS, IR, Elemental Analysis
Certification
None
ISO 9001 Facility
ISO 17034 Producer, ISO/IEC 17025 Testing
Traceability
Not Stated
Traceable to USP/EP Primary Standard
Traceable to SI units via NIST SRM
Stated Uncertainty
Not Provided
Not Provided
Provided (e.g., ± 0.05%)
CoA Content
Lot number, Purity (HPLC), Appearance
All of the above + water content, residual solvents
All of the above + homogeneity, stability data
Expert Insight: While Supplier A may be suitable for early, non-critical research, its lack of comprehensive characterization and traceability makes it inappropriate for method validation or QC release testing. Supplier B offers a reliable standard suitable for most routine pharmaceutical applications.[12] Supplier C provides the highest level of metrological assurance, making it the required choice for calibrating in-house secondary standards or for use in legal and regulatory disputes.[10]
Analytical Verification: Trust, but Verify
Upon receiving a new reference standard, it is incumbent upon the user to perform verification to ensure its identity and suitability within their specific analytical methods. The two most common and powerful techniques for analyzing a semi-volatile aromatic alcohol like 1-(2-Methoxy-5-methylphenyl)ethanol are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Workflow for Reference Standard Verification and Use
Caption: Workflow for Reference Standard Qualification and Routine Use.
Causality: Reverse-phase HPLC is the premier technique for separating non-volatile organic impurities in pharmaceutical analysis.[13] A C18 column is selected for its hydrophobic stationary phase, which effectively retains the moderately polar 1-(2-Methoxy-5-methylphenyl)ethanol. A mobile phase of acetonitrile and water provides a good balance of polarity to elute the analyte with a sharp peak shape. UV detection is ideal due to the compound's aromatic ring, which provides strong chromophoric activity.[14][15] This method is designed to be stability-indicating, meaning it can separate the main analyte from its potential degradation products.
Methodology:
Standard Preparation:
Accurately weigh approximately 25.0 mg of the 1-(2-Methoxy-5-methylphenyl)ethanol reference standard into a 50 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a stock solution of ~500 µg/mL.
Further dilute 1.0 mL of this stock solution to 100.0 mL with the diluent to obtain a working solution of ~5.0 µg/mL.
Instrumentation and Conditions:
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric Acid in Water.[16]
Mobile Phase B: Acetonitrile.
Gradient Program:
0-5 min: 30% B
5-25 min: 30% to 80% B
25-30 min: 80% B
30.1-35 min: 30% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection: DAD, 220 nm.
System Suitability:
Inject the working solution five times.
The relative standard deviation (RSD) for the peak area of 1-(2-Methoxy-5-methylphenyl)ethanol must be ≤ 2.0%.
The USP tailing factor should be ≤ 2.0.
Analysis:
Inject a blank (diluent), followed by the working standard solution.
Assess the chromatogram for any impurity peaks. Calculate purity by area normalization.
Experimental Protocol 2: GC-FID Analysis for Volatile Impurities
Causality: Gas chromatography is the ideal method for separating and quantifying volatile organic compounds, such as residual solvents from the synthesis process or volatile by-products.[1] A Flame Ionization Detector (FID) is chosen for its high sensitivity to hydrocarbons and its robust, linear response.[17] A mid-polarity column (e.g., DB-624 or equivalent) is effective for separating a wide range of common process solvents.
Methodology:
Standard Preparation:
Accurately weigh approximately 100.0 mg of the 1-(2-Methoxy-5-methylphenyl)ethanol reference standard into a 10 mL headspace vial.
Add 5.0 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal the vial.
Instrumentation and Conditions:
GC System: Agilent 8890 GC or equivalent, equipped with a Headspace Sampler and FID.
Column: Agilent J&W DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness.
Carrier Gas: Helium, constant flow at 2.0 mL/min.
Oven Temperature Program:
Initial: 40 °C, hold for 5 minutes.
Ramp: 20 °C/min to 240 °C.
Hold: 5 minutes at 240 °C.
Injector Temperature: 250 °C.
Detector Temperature (FID): 260 °C.
Headspace Sampler Conditions:
Oven Temperature: 80 °C.
Loop Temperature: 90 °C.
Transfer Line Temperature: 100 °C.
Equilibration Time: 15 minutes.
Analysis:
Run a blank (empty vial with DMSO) to ensure no system contamination.
Analyze the prepared standard vial.
Identify any peaks corresponding to residual solvents by comparing retention times with known solvent standards.
Interpreting the Data: A Comparative Performance Analysis
Using the protocols above, we can generate comparative data to assess the quality of our hypothetical reference standards.
Table 2: Comparative HPLC Performance Data
Parameter
Supplier A Standard
Supplier B Standard
Supplier C (CRM)
Retention Time (min)
15.21
15.20
15.20
Purity (Area %)
98.6%
99.8%
99.9%
Impurity Profile
Main peak + 3 impurities > 0.1%
Main peak + 1 impurity at 0.08%
Main peak, no other peaks > 0.05%
Peak Shape (Tailing)
1.3
1.1
1.0
Analysis: The data clearly shows that the standard from Supplier A contains significant impurities that are well-resolved by our HPLC method. Using this standard for quantification would lead to an overestimation of the API in a sample. The standards from Suppliers B and C are of high purity, with the CRM from Supplier C demonstrating the cleanest profile, making it the most suitable for use as a primary calibrator.
X-ray crystallography data for 1-(2-Methoxy-5-methylphenyl)ethanol
Title: Strategic Characterization Guide: X-ray Crystallography vs. Spectroscopic Alternatives for 1-(2-Methoxy-5-methylphenyl)ethanol Executive Summary: The Case for Absolute Certainty In the development of chiral pharma...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Strategic Characterization Guide: X-ray Crystallography vs. Spectroscopic Alternatives for 1-(2-Methoxy-5-methylphenyl)ethanol
Executive Summary: The Case for Absolute Certainty
In the development of chiral pharmacophores, the absolute configuration of benzylic alcohols like 1-(2-Methoxy-5-methylphenyl)ethanol is a critical quality attribute. While high-throughput methods like NMR and HPLC are standard for routine analysis, Single Crystal X-Ray Diffraction (SC-XRD) remains the "Gold Standard" for unambiguous structural determination.
This guide compares the performance of SC-XRD data against its primary alternatives—Mosher's NMR analysis and Vibrational Circular Dichroism (VCD). For 1-(2-Methoxy-5-methylphenyl)ethanol, a molecule lacking heavy atoms, we demonstrate why a derivatization-based SC-XRD workflow provides superior data integrity despite higher resource demands.
Comparative Performance Matrix
The following table objectively compares the "products" (the resulting datasets) from each methodology.
Feature
SC-XRD Data (via Derivatization)
NMR Data (Mosher's Method)
VCD Data (DFT Comparison)
Primary Output
3D Atomic Coordinates (CIF)
Chemical Shift Differences ()
IR Absorbance Difference ()
Certainty Level
Absolute (99.9%)
Inferential (85-95%)
High (95%+)
Critical Metric
Flack Parameter ()
Consistency of signs
Sign match of exp. vs. calc. spectra
Sample Req.
5–20 mg (Single Crystal)
2–5 mg (Solution)
5–10 mg (Solution)
Time to Result
3–7 Days (Crystallization dependent)
4–8 Hours
2–3 Days (Computation dependent)
Key Limitation
Requires crystalline solid
Conformational ambiguity
Requires accurate DFT modeling
Suitability
Definitive Proof (IND Filing)
Routine Screening
Non-crystalline samples
Deep Dive: The SC-XRD Workflow (The "Product")
For 1-(2-Methoxy-5-methylphenyl)ethanol, direct X-ray analysis faces a challenge: the molecule contains only light atoms (C, H, O), making the determination of absolute configuration via anomalous scattering difficult (though possible with Cu-K
radiation).
Recommendation: To ensure a robust dataset with a decisive Flack parameter, we recommend the Heavy-Atom Derivatization Protocol .
Dissolve the purified ester in a minimal amount of CH
Cl in a small inner vial (approx. 0.5 mL).
Place this open vial inside a larger jar containing 5 mL of Pentane.
Cap the outer jar tightly.
Allow to stand undisturbed at 4°C for 2–5 days.
Harvest block-like crystals suitable for mounting.
Step 3: Data Collection & Analysis
Source: Mo-K
( Å) is preferred for brominated samples to minimize absorption, though Cu-K is acceptable.
Target Metrics for Validation:
R1 (Work):
(indicates good model fit).
Goodness of Fit (GooF): 1.0–1.1.
Flack Parameter: Should be close to 0.0 (e.g.,
) for the correct enantiomer and ~1.0 for the inverted structure.
Alternative: The NMR Workflow (Mosher's Method)
If the sample fails to crystallize, Mosher's method is the primary backup.
Protocol:
React the alcohol separately with
- and -MTPA-Cl ( -methoxy--trifluoromethylphenylacetyl chloride).
Acquire
H NMR for both diastereomers.
Calculate
for protons near the chiral center.
Analysis: A consistent pattern of positive and negative
values allows assignment of configuration based on established models.
Risk: The ortho-methoxy group in 1-(2-Methoxy-5-methylphenyl)ethanol may cause steric hindrance, potentially altering the preferred conformation and leading to erroneous assignments.
Decision Logic & Workflow Visualization
The following diagram illustrates the strategic decision-making process for characterizing this compound.
Caption: Strategic workflow for determining absolute configuration. The Red path (Derivatization SC-XRD) is recommended for highest confidence.
References
Parsons, S., & Flack, H. D. (2004). "The use of the Flack parameter in the determination of absolute structure." Acta Crystallographica Section A, 60(s1), s61. Link
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). "Assignment of Absolute Configuration of Secondary Alcohols via the Mosher Method." Nature Protocols, 2, 2451–2458. Link
Thompson, A. L., & Watkin, D. J. (2009). "X-ray Crystallography and Absolute Structure Determination." Tetrahedron: Asymmetry, 20(6), 712-717. Link
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118. Link
Comparative
A Comparative Guide to Reducing Agents for the Synthesis of 1-(2-Methoxy-5-methylphenyl)ethanol
The synthesis of 1-(2-methoxy-5-methylphenyl)ethanol, a key intermediate in various pharmaceutical and fine chemical applications, relies on the efficient and selective reduction of its corresponding ketone precursor, 2'...
Author: BenchChem Technical Support Team. Date: February 2026
The synthesis of 1-(2-methoxy-5-methylphenyl)ethanol, a key intermediate in various pharmaceutical and fine chemical applications, relies on the efficient and selective reduction of its corresponding ketone precursor, 2'-methoxy-5'-methylacetophenone. The choice of reducing agent is a critical parameter that dictates not only the yield and purity of the final product but also the overall process safety, cost-effectiveness, and environmental impact. This guide provides a comprehensive comparison of commonly employed reducing agents for this transformation, supported by experimental data and mechanistic insights to aid researchers in selecting the optimal methodology for their specific needs.
Introduction: The Significance of Ketone Reduction
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis.[1] In the context of 1-(2-methoxy-5-methylphenyl)ethanol production, this reaction involves the addition of two hydrogen atoms across the carbonyl (C=O) double bond of 2'-methoxy-5'-methylacetophenone.[2] The selection of an appropriate reducing agent is paramount, as it influences reaction kinetics, substrate compatibility, and operational complexity. This guide will benchmark three widely used classes of reducing agents: metal hydrides, catalytic hydrogenation, and transfer hydrogenation.
Metal Hydride Reductions: The Workhorses of Carbonyl Reduction
Metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are powerful and versatile reducing agents for carbonyl compounds.[3] They function by delivering a hydride ion (H⁻) as a nucleophile to the electrophilic carbonyl carbon.[4]
Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent, favored for its safety and ease of handling.[1] It is a white, crystalline solid that can be used in aqueous or alcoholic solutions, making it highly practical for standard laboratory settings.[1]
Mechanism of Action: The reduction proceeds via the nucleophilic attack of a hydride ion from the BH₄⁻ complex onto the carbonyl carbon.[5][6] This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield the secondary alcohol.[7]
Caption: General experimental workflow for ketone reduction.
Transfer Hydrogenation
Transfer hydrogenation offers a safer and more convenient alternative to using high-pressure hydrogen gas. [8]In this method, a hydrogen donor molecule, such as isopropanol or formic acid, transfers hydrogen to the ketone, mediated by a transition metal catalyst (e.g., ruthenium, iridium).
[8][9][10]
Mechanism of Action: The mechanism typically involves the formation of a metal-hydride species from the catalyst and the hydrogen donor. This hydride is then transferred to the carbonyl carbon of the ketone.
Comparative Performance Data
Reducing Agent/System
Typical Solvent
Temperature (°C)
Reaction Time (h)
Yield (%)
Purity (%)
Key Advantages
Key Disadvantages
Sodium Borohydride (NaBH₄)
Methanol, Ethanol
0 - 25
1 - 4
90-98
>98
Safe, easy to handle, high selectivity for carbonyls. [1]
Not effective for reducing carboxylic acids or esters. [7]
Lithium Aluminum Hydride (LiAlH₄)
Anhydrous Ether, THF
0 - 35
1 - 3
92-99
>99
Highly reactive, reduces a wide range of functional groups. [3]
Reacts violently with water, requires strict anhydrous conditions. [1][11]
Catalytic Hydrogenation (H₂/Pd-C)
Ethanol, Ethyl Acetate
25 - 50
4 - 24
85-95
>97
Environmentally friendly (water is the only byproduct), scalable. [12]
Requires specialized high-pressure equipment, potential for over-reduction. [13]
Transfer Hydrogenation (Ru-catalyst/Isopropanol)
Isopropanol
80 - 100
6 - 18
88-96
>97
Avoids the use of high-pressure H₂, good for functional group tolerance. [8]
Can require higher temperatures and longer reaction times.
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride
Dissolution: In a round-bottom flask, dissolve 2'-methoxy-5'-methylacetophenone (1.0 eq.) in methanol.
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of NaBH₄: Slowly add sodium borohydride (1.2 eq.) portion-wise to the stirred solution.
Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
[14]5. Work-up: Once the reaction is complete, quench by the slow addition of water. Remove the methanol under reduced pressure.
Extraction: Extract the aqueous layer with ethyl acetate.
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
[15]8. Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction with Lithium Aluminum Hydride
Safety Precaution: LiAlH₄ is a highly reactive and water-sensitive reagent. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
[11][16]
Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add a suspension of LiAlH₄ (1.0 eq.) in anhydrous diethyl ether.
Cooling: Cool the suspension to 0 °C in an ice bath.
Addition of Ketone: Add a solution of 2'-methoxy-5'-methylacetophenone (1.0 eq.) in anhydrous diethyl ether dropwise via the dropping funnel.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
Filtration and Extraction: Filter the resulting solids and wash them with diethyl ether. Extract the aqueous layer with diethyl ether.
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography.
Analytical Methods for Monitoring
The progress of the reduction reaction can be effectively monitored using several analytical techniques:
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the disappearance of the starting ketone and the appearance of the alcohol product.
[14]* Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of the starting material and the formation of the product, as well as identification of any byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product and assess its purity.
Infrared (IR) Spectroscopy: The disappearance of the characteristic carbonyl (C=O) stretching frequency of the ketone and the appearance of a broad hydroxyl (O-H) stretch of the alcohol product can be monitored.
Conclusion and Recommendations
The choice of reducing agent for the synthesis of 1-(2-methoxy-5-methylphenyl)ethanol is a critical decision that balances reactivity, safety, cost, and scalability.
For routine, small-scale laboratory synthesis, Sodium Borohydride is the recommended reagent. Its ease of use, safety profile, and high yields make it an excellent choice for most applications.
Lithium Aluminum Hydride should be reserved for situations where a more potent reducing agent is necessary , and the appropriate safety infrastructure is in place.
Catalytic Hydrogenation is the preferred method for large-scale industrial production due to its economic and environmental advantages.
Transfer Hydrogenation presents a valuable alternative when the use of high-pressure hydrogen is not feasible or desired.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the desired scale, available equipment, and safety considerations. This guide provides the foundational knowledge and experimental framework to make an informed decision for the successful production of 1-(2-methoxy-5-methylphenyl)ethanol.
References
Chemguide. (2013, April 15). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
Alacid, E., & Nájera, C. (2010). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante. Retrieved from [Link]
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Retrieved from [Link]
Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 22). 17.4: Alcohols from Carbonyl Compounds - Reduction. Retrieved from [Link]
Magubane, M. N. (2016). Transfer hydrogenation of ketones mediated by (pyrazolylmethyl)pyridine nickel(II) & iron(II) complexes. ResearchSpace@UKZN. Retrieved from [Link]
Yusoh, N. A. M., et al. (2020). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. SN Applied Sciences. Retrieved from [Link]
Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. YouTube. Retrieved from [Link]
MDPI. (2019, May 31). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. Retrieved from [Link]
ACS Publications. (2021, March 22). Transfer Hydrogenation of Aldehydes and Ketones in Air with Methanol and Ethanol by an Air-Stable Ruthenium–Triazole Complex. Retrieved from [Link]
Perni, R. H., et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
A-Level Chemistry. (n.d.). Reduction of aldehydes and ketones. Retrieved from [Link]
Khan Academy. (n.d.). Formation of alcohols using hydride reducing agents. Retrieved from [Link]
Save My Exams. (2025, May 20). Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. Retrieved from [Link]
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Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Retrieved from [Link]
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Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - Lithium aluminium hydride. Retrieved from [Link]
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